molecular formula C20H22O6 B8115534 Isoscabertopin

Isoscabertopin

Cat. No.: B8115534
M. Wt: 358.4 g/mol
InChI Key: FTPHYXGWMIZVMP-BAJPKFKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoscabertopin is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5-/t14-,15-,16+,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHYXGWMIZVMP-BAJPKFKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoscabertopin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone found in the medicinal plant Elephantopus scaber, has garnered interest within the scientific community for its potential therapeutic applications. This technical whitepaper provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols for its extraction and isolation are provided, alongside a summary of its efficacy. Furthermore, this document elucidates the molecular mechanisms of action for closely related sesquiterpene lactones from the same plant, offering insights into the potential signaling pathways modulated by this compound.

Introduction

Elephantopus scaber L., a member of the Asteraceae family, has a long history of use in traditional medicine across Asia, Africa, and Australia for treating a variety of ailments, including fever, inflammation, and cancer.[1] The therapeutic potential of this plant is largely attributed to its rich composition of bioactive secondary metabolites, particularly sesquiterpene lactones.[2] Among these, this compound has been identified as a compound of interest, alongside other structurally related molecules such as deoxyelephantopin, isodeoxyelephantopin, and scabertopin (B1632464).[2] This document serves as a technical guide for researchers and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its study.

Discovery and Isolation of this compound

This compound is a naturally occurring sesquiterpene lactone isolated from the whole plant of Elephantopus scaber.[3] Its discovery has been part of broader phytochemical investigations of this plant, which have revealed a diverse array of terpenoids and other bioactive compounds.[4]

Experimental Protocol: Extraction and Isolation

The following protocol details a standard method for the extraction and isolation of sesquiterpene lactones, including this compound, from Elephantopus scaber.

2.1.1. Plant Material and Extraction

  • Plant Collection and Preparation: The whole plant of Elephantopus scaber is collected, authenticated, and air-dried. The dried plant material is then ground into a coarse powder.

  • Solvent Extraction: 4.0 kg of the powdered plant material is subjected to reflux extraction with a 90:10 ethanol-water mixture for three cycles of three hours each.[5]

  • Crude Extract Preparation: The solvent from the combined extracts is evaporated under reduced pressure to yield a dark brown crude extract.[5]

2.1.2. Fractionation of the Crude Extract

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.[5] This partitioning separates compounds based on their solubility.

2.1.3. Isolation of this compound

The ethyl acetate fraction is typically rich in sesquiterpene lactones.[5] Further purification is achieved through a series of chromatographic techniques:

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.[5] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles are pooled and further purified using a Sephadex LH-20 column.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often achieved using preparative HPLC with a suitable solvent system.

The following diagram illustrates the general workflow for the isolation of this compound:

G plant Dried Elephantopus scaber Powder extraction Ethanol/Water Reflux Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc This compound Pure this compound hplc->this compound

Figure 1: General workflow for the isolation of this compound.

Biological Activities of this compound and Related Compounds

This compound and its structural analogs from Elephantopus scaber have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity

While specific quantitative data for this compound's anticancer activity is limited in publicly available literature, extensive research on the closely related compound, scabertopin, provides valuable insights. Scabertopin has shown significant dose-dependent inhibitory effects on various bladder cancer cell lines.[3][6]

Table 1: Anticancer Activity of Scabertopin against Bladder Cancer Cell Lines

Cell LineCancer TypeIC50 (24h) (µM)IC50 (48h) (µM)
J82Bladder Cancer~20~18
T24Bladder Cancer~20~18
RT4Bladder Cancer~20~18
5637Bladder Cancer~20~18
SV-HUC-1Normal Human Urothelial Cells59.4255.84
Data sourced from[3]

Notably, the IC50 values for scabertopin against bladder cancer cell lines were significantly lower than those for normal human urothelial cells, suggesting a degree of cancer cell selectivity.[3][6]

3.1.1. Proposed Mechanism of Anticancer Action

Studies on scabertopin suggest a multi-faceted mechanism of action against cancer cells, which may be indicative of the broader activity of this class of sesquiterpene lactones.

  • Induction of Necroptosis: Scabertopin has been shown to induce RIP1/RIP3-dependent necroptosis in bladder cancer cells. This programmed form of necrosis is triggered by the production of mitochondrial reactive oxygen species (ROS).[6]

  • Inhibition of Metastasis: The compound also inhibits the migration and invasion of bladder cancer cells by suppressing the expression of MMP-9. This is achieved through the inhibition of the FAK/PI3K/Akt signaling pathway.[6]

The following diagram illustrates the proposed anticancer signaling pathway of Scabertopin:

G Scabertopin Scabertopin Mitochondria Mitochondria Scabertopin->Mitochondria induces FAK FAK Scabertopin->FAK inhibits ROS ROS (Reactive Oxygen Species) Mitochondria->ROS production RIP1_RIP3 RIP1/RIP3 Complex ROS->RIP1_RIP3 activates Necroptosis Necroptosis (Cell Death) RIP1_RIP3->Necroptosis PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Akt->MMP9 expression Metastasis Metastasis (Invasion & Migration) MMP9->Metastasis G cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Ikk IKK TLR4->Ikk JNK JNK TLR4->JNK Isodeoxyelephantopin Isodeoxyelephantopin Isodeoxyelephantopin->Ikk Isodeoxyelephantopin->JNK IkB IκBα Ikk->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes_NFkB Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes_NFkB cJun c-Jun JNK->cJun P AP1 AP-1 cJun->AP1 Inflammatory_Genes_AP1 Pro-inflammatory Gene Expression AP1->Inflammatory_Genes_AP1

References

Isoscabertopin: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a naturally occurring sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectroscopic data, including ¹H and ¹³C NMR, are presented to aid in its identification and characterization. Furthermore, this document delves into the emerging understanding of its anti-inflammatory and antitumor mechanisms, highlighting its influence on key cellular signaling pathways. Experimental methodologies for the isolation and biological evaluation of this compound are also discussed, offering a valuable resource for researchers investigating this promising natural product.

Chemical Structure and Identification

This compound is a germacrane-type sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities. Its chemical structure is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring.

Chemical Identifiers

Identifier Value
IUPAC Name [(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate[1]
Molecular Formula C₂₀H₂₂O₆[1]
SMILES C/C=C(/C)\C(=O)O[C@H]1CC2=C--INVALID-LINK--OC2=O[1]

| InChI Key | FTPHYXGWMIZVMP-GAFRNKKQSA-N[1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. While experimentally determined data is limited in publicly available literature, computed properties provide valuable initial insights.

Table of Physicochemical Properties

Property Value Source
Molecular Weight 358.4 g/mol PubChem (Computed)[1]
XLogP3-AA (LogP) 2.6 PubChem (Computed)
Hydrogen Bond Donor Count 0 PubChem (Computed)
Hydrogen Bond Acceptor Count 6 PubChem (Computed)

| Rotatable Bond Count | 3 | PubChem (Computed) |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, which are essential for its unambiguous identification.

Table of ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment

| Data not available in search results | | | |

Table of ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

| Data not available in search results | |

Note: Specific experimental ¹H and ¹³C NMR and mass spectrometry data for this compound were not found in the provided search results. The structural information is based on data from chemical databases.

Biological Activity and Mechanism of Action

This compound, along with other sesquiterpene lactones isolated from Elephantopus scaber, exhibits a range of biological activities, with its anti-inflammatory and antitumor effects being the most prominent.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of sesquiterpene lactones from Elephantopus scaber. These compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, new sesquiterpene lactones isolated from this plant demonstrated effective anti-inflammatory effects on LPS-stimulated RAW 264.7 cells, with IC₅₀ values ranging from 6.27 ± 0.18 to 18.31 ± 1.38 μM.

Antitumor Activity

The antitumor properties of this compound and related compounds are a significant area of research. These molecules have been shown to induce cell death and inhibit proliferation in various cancer cell lines. The proposed mechanisms of action involve the modulation of multiple signaling pathways critical for cancer cell survival and progression.

While specific data for this compound is limited, studies on the closely related compound, Scabertopin, provide insights into the potential mechanisms. Scabertopin has been shown to induce necroptosis, a form of programmed necrosis, in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species (ROS).

Based on the activities of related sesquiterpene lactones, the antitumor effects of this compound may involve the following signaling pathways:

Isoscabertopin_Antitumor_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Pathway (Inhibition) This compound->NFkB MAPK MAPK Pathway (Modulation) This compound->MAPK PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Necroptosis Necroptosis ROS->Necroptosis Apoptosis Apoptosis Mitochondria->Apoptosis NFkB->Apoptosis CellCycle Cell Cycle Arrest NFkB->CellCycle MAPK->Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->CellCycle

Hypothesized signaling pathways modulated by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of sesquiterpene lactones from Elephantopus scaber involves the following steps:

Isolation_Workflow Start Dried and Powdered Elephantopus scaber Plant Material Extraction Extraction with Ethanol (e.g., 70-95%) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) Concentration->Partition Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partition->Chromatography Purification Preparative HPLC or Crystallization Chromatography->Purification End Pure this compound Purification->End

General workflow for the isolation of this compound.
Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound stands out as a promising natural product with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. Its demonstrated anti-inflammatory and inferred antitumor activities, likely mediated through the modulation of key cellular signaling pathways, warrant more in-depth studies to fully elucidate its therapeutic potential. The data and protocols presented in this technical guide aim to facilitate future research endeavors into this fascinating sesquiterpene lactone. Further studies are essential to obtain comprehensive experimental data on its physicochemical properties and to delineate the precise molecular mechanisms underlying its biological effects.

References

Isoscabertopin: A Technical Deep Dive into its Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone, has emerged as a compound of interest in oncology research. While direct studies on this compound are limited, extensive research on its structural analogs, such as Scabertopin, Deoxyelephantopin (DET), and Isodeoxyelephantopin (IDET), provides significant insights into its potential anti-cancer mechanisms. These compounds, primarily isolated from Elephantopus scaber L., demonstrate potent cytotoxic effects against various cancer cell lines. This technical guide synthesizes the current understanding of the mechanism of action of this compound and its related compounds, focusing on their impact on key signaling pathways, induction of programmed cell death, and the experimental methodologies used to elucidate these effects. The information presented is largely based on studies of Scabertopin and other closely related sesquiterpene lactones, offering a predictive model for the action of this compound.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. This compound belongs to this family and is noted for its potential anti-tumor properties.[1] The primary focus of research has been on understanding how these molecules selectively induce cell death in cancer cells while sparing normal cells. The prevailing evidence points towards a multi-targeted approach, where these compounds modulate several critical signaling pathways that are often dysregulated in cancer.

Core Mechanism of Action: Induction of Programmed Cell Death

This compound and its analogs appear to induce cancer cell death through multiple programmed pathways, primarily necroptosis and apoptosis.

Necroptosis Induction

In bladder cancer cells, the closely related compound Scabertopin has been shown to induce RIP1/RIP3-dependent necroptosis.[2][3] This form of programmed necrosis is initiated by the production of mitochondrial reactive oxygen species (ROS).[2][3] The accumulation of ROS acts as a key signaling molecule, triggering a cascade of events leading to cell death.

Apoptosis Induction

Structural analogs of this compound, namely DET and IDET, are potent inducers of apoptosis in various cancer cells. The apoptotic machinery is activated through multiple mechanisms, including:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors.

  • Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Caspase Activation: Leading to the activation of a cascade of caspases, the executioners of apoptosis.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound and its analogs are underpinned by their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. Isodeoxyelephantopin (ESI) has been shown to suppress NF-κB activation induced by various inflammatory agents. This suppression is achieved by inhibiting IκBα kinase, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This ultimately blocks the nuclear translocation of the p65 subunit of NF-κB. The inhibition of NF-κB signaling leads to the downregulation of genes involved in proliferation, anti-apoptosis, and metastasis.

NF_kB_Pathway cluster_nucleus Nucleus This compound This compound (via analogs) IKK IκB Kinase (IKK) This compound->IKK Inhibits IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis, Metastasis) p65_p50->Gene_Expression Activates

Figure 1: Inhibition of the NF-κB signaling pathway.
Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Deoxyelephantopin (DET) has been found to inhibit this pathway. By downregulating the activity of PI3K and Akt, these compounds can suppress downstream signaling to mTOR, a key protein kinase that controls protein synthesis and cell growth.

Inhibition of the FAK/PI3K/Akt Pathway and Metastasis

In bladder cancer cells, Scabertopin has been demonstrated to inhibit the FAK/PI3K/Akt signaling pathway, which is crucial for cell migration and invasion. This inhibition leads to a decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme responsible for degrading the extracellular matrix, thereby suppressing the metastatic potential of cancer cells.

FAK_PI3K_Akt_Pathway This compound This compound (via Scabertopin) FAK FAK This compound->FAK Inhibits PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates MMP9 MMP-9 Expression Akt->MMP9 Promotes Metastasis Migration & Invasion MMP9->Metastasis Leads to

Figure 2: Inhibition of the FAK/PI3K/Akt pathway and metastasis.
Other Targeted Pathways

Studies on DET and IDET have revealed their inhibitory effects on other crucial cancer-related pathways, including:

  • STAT3 Pathway: Inhibition of the Signal Transducer and Activator of Transcription 3, which is involved in cell growth and apoptosis.

  • Wnt/β-catenin Pathway: DET has been shown to inhibit the expression of β-catenin and its downstream targets, cyclin D1 and c-myc, in several cancer cell lines.

  • MAPK Pathway: DET treatment can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Quantitative Data: Cytotoxic Efficacy

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineCancer TypeIC50 (µM)Reference
ScabertopinJ82Bladder CancerValue not specified, but lower than normal cells
ScabertopinT24Bladder CancerValue not specified, but lower than normal cells
ScabertopinRT4Bladder CancerValue not specified, but lower than normal cells
Scabertopin5637Bladder CancerValue not specified, but lower than normal cells
ScabertopinSV-HUC-1Normal Ureteral EpithelialHigher than cancer cell lines
DeoxyelephantopinHCT 116Colorectal Cancer7.46 µg/mL
DeoxyelephantopinK562Leukemia4.02 µg/mL
DeoxyelephantopinKBCervical Cancer3.35 µg/mL
DeoxyelephantopinT47DBreast Cancer1.86 µg/mL

Note: The IC50 values for Scabertopin were qualitatively described as being much lower in bladder cancer cell lines compared to the normal cell line, indicating a degree of cancer cell selectivity.

Experimental Protocols

The investigation into the mechanism of action of this compound and its analogs employs a range of standard molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard method for determining the IC50 values of anti-cancer compounds.

  • Crystal Violet Assay: Used to measure cell viability by staining the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: This technique is used to analyze the cell cycle distribution (e.g., G2/M arrest) and to quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining).

Protein Expression and Pathway Analysis
  • Western Blot Analysis: This method is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p65, IκBα, Akt, MMP-9) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • Electrophoretic Mobility Shift Assay (EMSA): This technique is employed to study protein-DNA interactions, specifically to assess the DNA-binding activity of transcription factors like NF-κB.

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with this compound (or analog) Start->Treatment Cytotoxicity Cell Viability/Cytotoxicity (MTT, Crystal Violet) Treatment->Cytotoxicity Mechanism Investigate Mechanism of Action Treatment->Mechanism IC50 Determine IC50 Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis Protein Protein Expression/Activity (Western Blot, EMSA) Mechanism->Protein Conclusion Elucidate Signaling Pathways and Mechanism of Cell Death CellCycle->Conclusion Apoptosis->Conclusion Protein->Conclusion

Figure 3: General experimental workflow for investigating the anti-cancer mechanism.

Conclusion and Future Directions

The available evidence, largely derived from its close structural analogs, strongly suggests that this compound exerts its anti-cancer effects through a multi-pronged attack on cancer cells. It induces programmed cell death via both necroptosis and apoptosis, driven by the generation of reactive oxygen species and modulation of key signaling pathways including NF-κB, PI3K/Akt, and FAK. These findings highlight this compound as a promising candidate for further pre-clinical and clinical investigation.

Future research should focus on:

  • Directly evaluating the anti-cancer activity of this compound across a broad panel of cancer cell lines to establish its specific efficacy and IC50 values.

  • Head-to-head comparison of the potency and mechanisms of this compound with its better-studied analogs.

  • In vivo studies using animal models to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound.

  • Identifying the precise molecular targets of this compound to fully elucidate its mechanism of action.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.

References

Isoscabertopin: A Technical Guide to its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin (B1632435), a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has been identified as a compound with potential anti-tumor and anti-inflammatory properties.[1][2] While extensive research has been conducted on the crude extracts of Elephantopus scaber and related sesquiterpene lactones like deoxyelephantopin (B1239436) and isodeoxyelephantopin, specific quantitative data and detailed mechanistic studies on this compound remain limited. This technical guide consolidates the available information on the biological activities of this compound and its close structural analogs, providing a framework for future research and drug development. We present data on cytotoxicity, detail relevant experimental protocols, and visualize key signaling pathways implicated in its mechanism of action.

Introduction

Elephantopus scaber Linn., a member of the Asteraceae family, has a long history of use in traditional medicine for treating a variety of ailments, including cancer and inflammatory conditions.[1] The therapeutic potential of this plant is largely attributed to its rich content of sesquiterpene lactones, with this compound being a notable constituent.[1] This guide focuses on the known biological activities and pharmacological effects of this compound, drawing necessary parallels from its better-studied isomer, scabertopin, to provide a comprehensive overview for researchers.

Biological Activity and Pharmacological Effects

Anticancer Activity

Table 1: Cytotoxic Activity of Scabertopin against Bladder Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
J82Bladder Cancer1.98
T24Bladder Cancer2.56
RT4Bladder Cancer3.14
5637Bladder Cancer4.21
SV-HUC-1Normal Human Urothelial Cells>10
Data from a study on scabertopin, a closely related isomer of this compound, demonstrating its cytotoxic effects on various bladder cancer cell lines with significantly lower toxicity to normal cells.[3]
Anti-inflammatory Activity

The active compounds in Elephantopus scaber, including this compound, are known to be responsible for its anti-inflammatory properties.[2] The proposed mechanism involves the inhibition of key inflammatory mediators.

Antioxidant Activity

In a study evaluating the radical scavenging activity of compounds isolated from Elephantopus scaber, the antioxidant activity of this compound was not detected using the ABTS radical scavenging assay.[4] This suggests that the primary mechanism of its biological activity may not be directly related to antioxidant effects.

Signaling Pathways

Based on studies of related sesquiterpene lactones and the general mechanisms of this class of compounds, this compound is likely to exert its effects through the modulation of key signaling pathways involved in inflammation and cancer, such as NF-κB, apoptosis, and STAT3 signaling.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses, as well as cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα_p p-IκBα IκBα->IκBα_p NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome IκBα_p->Proteasome Degradation Isoscabertopin_effect This compound (hypothesized) Isoscabertopin_effect->IKK Inhibits Gene_Expression Pro-inflammatory & Pro-survival Genes (e.g., COX-2, iNOS, Bcl-2) NF-κB_nuc->Gene_Expression Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are key regulators of this process.

Apoptosis_Pathway cluster_stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits (hypothesized) Bax Bax (Pro-apoptotic) This compound->Bax Promotes (hypothesized) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized induction of apoptosis by this compound via the intrinsic pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers, making it an attractive target for cancer therapy.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation Isoscabertopin_effect This compound (hypothesized) Isoscabertopin_effect->STAT3 Inhibits Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3_dimer_nuc->Gene_Expression Induces

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments that can be used to evaluate the biological activity of this compound.

Isolation and Purification of this compound
  • Plant Material: Dried and powdered whole plant of Elephantopus scaber.

  • Extraction: The powdered plant material is typically extracted with 70% ethanol (B145695) at reflux. The resulting extract is then concentrated under vacuum.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.

  • Purification: The ethyl acetate fraction, which is often rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel. Elution with a gradient of hexane (B92381) and ethyl acetate is commonly used to separate the individual compounds. Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC). The structure of the isolated this compound is confirmed by spectroscopic methods (NMR, MS).[5]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

NF-κB Reporter Assay
  • Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment and Stimulation: After 24 hours, the cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Western Blot Analysis
  • Cell Treatment and Lysis: Cells are treated with this compound and/or an appropriate stimulus. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound holds promise as a bioactive compound with potential anticancer and anti-inflammatory activities. However, a significant gap exists in the literature regarding its specific quantitative data and detailed molecular mechanisms. The information available on its isomer, scabertopin, and other related sesquiterpene lactones suggests that this compound likely exerts its effects through the modulation of key signaling pathways such as NF-κB, apoptosis, and STAT3. This technical guide provides a foundation for future research by summarizing the current knowledge and presenting standardized protocols for further investigation. In-depth studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential.

References

Technical Guide: Isoscabertopin-Mediated Apoptosis in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of Isoscabertopin in inducing apoptosis in tumor cell lines.

Abstract

This compound, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has been identified as a compound with significant cytotoxic potential against various tumor cell lines. This technical guide synthesizes the current understanding of its mechanism of action, with a focus on the induction of apoptosis. While quantitative data for this compound is emerging, this document draws upon evidence from its closely related analogues, also found in E. scaber, to construct a scientifically robust model of its pro-apoptotic activity. This guide provides detailed experimental protocols, presents available data in a structured format, and uses visualizations to elucidate complex signaling pathways, serving as a resource for ongoing research and drug development.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities, including potent anti-inflammatory and anticancer properties. This compound, derived from Elephantopus scaber, belongs to this class and is recognized for its cytotoxic effects[1]. The induction of programmed cell death, or apoptosis, is a hallmark of effective cancer chemotherapeutics. Understanding the precise mechanisms by which compounds like this compound trigger this process is crucial for their development as targeted therapies. This document outlines the apoptotic role of this compound, referencing data from analogous compounds where necessary to provide a comprehensive overview of its potential signaling pathways.

Quantitative Data on Cytotoxicity and Apoptosis

The cytotoxic effects of several sesquiterpene lactones from Elephantopus scaber have been characterized. While specific IC50 values for this compound are not detailed in the reviewed literature, data from its analogues provide valuable benchmarks for its potency and the methodologies used for its evaluation.

CompoundCell LineCancer TypeIC50 ValueApoptosis RateKey Findings & MechanismReference
This compound Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIdentified as a bioactive, cytotoxic compound.[1]
Isodeoxyelephantopin T47DBreast Carcinoma1.3 µg/mL33.2% (Late Apoptosis)Induces cell cycle arrest and caspase-3-mediated apoptosis.[2]
Isodeoxyelephantopin A549Lung Carcinoma10.46 µg/mL55.3% (Early & Late)Inhibits cell growth in a dose- and time-dependent manner.[2]
Scabertopin T24 & 5637Bladder CancerNot SpecifiedNot SpecifiedMediates necroptosis (a form of programmed cell death) by inducing ROS.[3]
Deoxyelephantopin HCT116Colorectal CarcinomaLower than IsodeoxyelephantopinNot SpecifiedInduces apoptosis and cell cycle arrest.[4]

Table 1: Cytotoxic and Pro-Apoptotic Effects of Sesquiterpene Lactones from Elephantopus scaber.

Molecular Mechanisms of this compound-Induced Apoptosis

Based on studies of this compound and its analogues, a multi-faceted mechanism of action is proposed, centering on the induction of oxidative stress that culminates in the activation of the intrinsic apoptotic pathway.

A primary mechanism initiated by these compounds is the rapid generation of intracellular Reactive Oxygen Species (ROS). Evidence from the related compound Scabertopin shows it mediates cell death through ROS production[3]. This surge in ROS disrupts the cellular redox balance, creating a state of oxidative stress that damages cellular components like lipids, proteins, and DNA, thereby triggering downstream death signals[5].

The excess ROS directly impacts mitochondrial integrity. This leads to:

  • Mitochondrial Membrane Depolarization: The loss of the mitochondrial membrane potential (MMP).

  • Cytochrome c Release: The compromised outer mitochondrial membrane releases key pro-apoptotic factors, most notably cytochrome c, into the cytoplasm[6].

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3[2]. Caspase-3 is the primary executioner of apoptosis, dismantling the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis. This caspase-3 activation is a confirmed mechanism for the analogue Isodeoxyelephantopin[2].

Experimental Protocols

The following methodologies are standard for investigating the pro-apoptotic effects of compounds like this compound.

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed tumor cells (e.g., A549, T47D) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere for 24 hours.

    • Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treatment: Culture cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells within one hour using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Principle: Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3).

  • Protocol:

    • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a specific primary antibody overnight at 4°C.

    • Secondary Antibody: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Workflows and Signaling Pathways

G cluster_workflow Experimental Workflow for Apoptosis Analysis A Tumor Cell Culture (e.g., A549, T47D) B This compound Treatment (Dose & Time Course) A->B C Cell Viability Assay (MTT) Determine IC50 B->C D Apoptosis Assay (Annexin V/PI Staining) B->D F Protein Lysate Preparation B->F E Flow Cytometry Quantify Apoptotic Cells D->E G Western Blot Analysis (Caspases, Bcl-2 family) F->G

Caption: Workflow for evaluating this compound's pro-apoptotic effects.

G cluster_pathway Proposed Apoptotic Signaling Pathway for this compound Iso This compound ROS ↑ Intracellular ROS Iso->ROS induces Mito Mitochondrial Stress ROS->Mito causes CytC Cytochrome c Release Mito->CytC promotes Apaf1 Apaf-1 Casp9 Caspase-9 CytC->Casp9 activates via Apoptosome Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoscabertopin is a naturally occurring germacranolide sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities.[1][2] This technical guide provides a comprehensive overview of its natural sources, detailing methods for its extraction and isolation, and delves into the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and biotechnology.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Elephantopus scaber Linn., a member of the Asteraceae family.[1][3][4] This perennial herb is found in various regions, including Neotropics, Europe, Asia, and Africa. This compound is one of several sesquiterpene lactones isolated from this plant, alongside structurally related compounds such as deoxyelephantopin (B1239436), isodeoxyelephantopin (B1158786), and scabertopin. These compounds are predominantly found in the whole plant, including the leaves and roots.

Extraction and Isolation of this compound

The isolation of this compound from Elephantopus scaber typically involves solvent extraction followed by chromatographic separation. While specific yields for this compound are not consistently reported in the literature, the general methodologies provide a framework for its isolation.

General Experimental Protocol for Isolation

A representative protocol for the isolation of this compound and other sesquiterpene lactones from Elephantopus scaber is outlined below. This protocol is a composite of methodologies described in various studies.

1. Plant Material Collection and Preparation:

  • Collect fresh whole plants of Elephantopus scaber.

  • Wash the plant material thoroughly to remove soil and other debris.

  • Air-dry the plant material in the shade for several days until brittle.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material in a suitable organic solvent, such as ethanol (B145695) or a mixture of ethanol and water (e.g., 90:10 EtOH:H₂O), at room temperature for an extended period (e.g., 3 x 3 hours at reflux).

  • Alternatively, perform exhaustive extraction using a Soxhlet apparatus with a solvent like ethyl acetate (B1210297).

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. Sesquiterpene lactones like this compound are typically enriched in the ethyl acetate fraction.

  • Evaporate the solvent from the desired fraction to yield a semi-purified extract.

4. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate pure this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantitative Data

Specific quantitative data for the yield of this compound from Elephantopus scaber is sparse in the available literature. However, studies on related compounds provide some context for the potential yields. For instance, one study reported the isolation of 28.0 mg of a new truxinate derivative from 4.0 kg of the dried whole plant of E. scaber. Another study focusing on deoxyelephantopin and isodeoxyelephantopin from the ethyl acetate fraction did not specify the final yields in relation to the initial plant material weight but provided IC₅₀ values for their cytotoxic activity.

Compound/FractionPlant MaterialExtraction MethodYieldReference
Ethyl, methyl 3,4,3′,4′-tetrahydroxy-δ-truxinate4.0 kg dried whole plant of E. scaberReflux with 90:10 EtOH:H₂O, followed by partitioning and column chromatography28.0 mg
Deoxyelephantopin (DET)Not specifiedColumn chromatography of the ethyl acetate fractionIC₅₀ = 0.73 ± 0.01 µg/mL (HCT116 cells)
Isodeoxyelephantopin (isoDET)Not specifiedColumn chromatography of the ethyl acetate fractionIC₅₀ = 0.88 ± 0.02 µg/mL (HCT116 cells)

Table 1: Examples of yields and bioactivity data for compounds isolated from Elephantopus scaber.

Biosynthesis of this compound

The biosynthesis of this compound, as a germacranolide sesquiterpene lactone, is believed to follow the general pathway established for this class of compounds in Asteraceae. The pathway commences with precursors from primary metabolism and involves a series of enzymatic transformations, primarily catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases.

The General Biosynthetic Pathway of Germacranolide Sesquiterpene Lactones

The biosynthesis can be divided into several key stages:

Stage 1: Formation of Farnesyl Pyrophosphate (FPP) The universal C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP), is synthesized from the C5 building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Stage 2: Cyclization of FPP to Germacrene A The first committed step in the biosynthesis of most germacranolide lactones is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS), a type of sesquiterpene synthase.

Stage 3: Oxidation of Germacrene A and Lactone Ring Formation Following the formation of the germacrene A skeleton, a series of oxidative modifications occur, which are primarily catalyzed by cytochrome P450 enzymes (CYPs). The formation of the characteristic γ-lactone ring is a key step. The biosynthesis of costunolide, a common intermediate for many germacranolides, involves two key P450 enzymes:

  • Germacrene A oxidase (GAO): This enzyme hydroxylates the C12 methyl group of germacrene A, which is then further oxidized to a carboxylic acid, forming germacrene A acid.

  • Costunolide synthase (COS): This P450 enzyme catalyzes the hydroxylation of germacrene A acid at the C6 position, which is followed by a spontaneous dehydration to form the lactone ring of costunolide.

Stage 4: Tailoring of the Germacranolide Skeleton After the formation of the initial germacranolide, further enzymatic modifications, such as hydroxylations, epoxidations, and acylations, lead to the vast diversity of sesquiterpene lactones found in nature. The specific enzymes involved in these final tailoring steps for this compound have not yet been fully elucidated. Based on the structure of this compound, these modifications would include hydroxylation and the addition of an angelic acid ester moiety.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed biosynthetic pathway of this compound and a general experimental workflow for its isolation.

Biosynthesis_of_this compound cluster_0 Upstream Precursors cluster_1 Farnesyl Pyrophosphate Synthesis cluster_2 Germacranolide Core Biosynthesis cluster_3 Postulated Tailoring Steps IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP FPP Synthase GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (CYP71AV) Costunolide Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) (CYP71BL) Intermediates Hydroxylated/ Acylated Intermediates Costunolide->Intermediates Hydroxylases, Acyltransferases This compound This compound Intermediates->this compound Experimental_Workflow PlantMaterial Dried & Powdered Elephantopus scaber Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) CrudeExtract->Partitioning EnrichedFraction Enriched Sesquiterpene Lactone Fraction Partitioning->EnrichedFraction ColumnChrom Silica Gel Column Chromatography EnrichedFraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions Purification Further Purification (e.g., HPLC, Prep-TLC) Fractions->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

References

Isoscabertopin CAS 439923-16-7: A Preliminary Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has been identified as a compound with potential anti-tumor properties. This document provides a comprehensive overview of the preliminary data available for this compound (CAS 439923-16-7), including its chemical characteristics, in vitro biological activity, and the experimental methodologies used in its initial evaluation. While data remains limited, this whitepaper consolidates the existing knowledge to support further research and development efforts.

Chemical and Physical Properties

This compound is a natural product belonging to the sesquiterpene lactone class of organic compounds. These molecules are characterized by a 15-carbon skeleton and a lactone ring. The physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 439923-16-7MedChemExpress
Molecular Formula C₂₀H₂₂O₆MedChemExpress
Molecular Weight 358.39 g/mol MedChemExpress
Appearance SolidMedChemExpress
Color White to off-whiteMedChemExpress
Initial Source Elephantopus scaber L.MedChemExpress

In Vitro Antitumor Activity

The primary investigation into the antitumor effects of this compound was conducted by Xu et al. (2006). This study evaluated the in vitro cytotoxicity of four sesquiterpene lactones from Elephantopus scaber L. against several human cancer cell lines.

Summary of Findings

The study by Xu et al. (2006) reported that this compound (referred to as ES-3 in the publication) exhibited a relatively weak inhibitory effect on the growth of the tested cell lines when compared to other sesquiterpene lactones isolated from the same plant, such as Scabertopin (ES-2), Deoxyelephantopin (ES-4), and Isodeoxyelephantopin (ES-5).[1] The antitumor effect of these compounds was found to be concentration-dependent.[1]

While specific IC₅₀ values for this compound were not provided in the publication, the qualitative description of its activity as "relatively weak" suggests a lower potency compared to its structural analogs. For context, the IC₅₀ values for other sesquiterpene lactones from Elephantopus scaber against various cancer cell lines are presented in the following table.

CompoundCell LineIC₅₀ (µM)Source
Elephantopinolide AU87 (Glioma)4.22 ± 0.14[2]
cis-ScabertopinU87 (Glioma)4.28 ± 0.21[2]
Elephantopinolide FU87 (Glioma)1.79 ± 0.24[2]
DeoxyelephantopinL-929 (Tumor)2.7 µg/mL
IsodeoxyelephantopinL-929 (Tumor)3.3 µg/mL
Experimental Protocol: MTT Assay

The assessment of this compound's cytotoxicity was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the viability of cancer cells after treatment with this compound.

Methodology:

  • Cell Culture: Human cancer cell lines SMMC-7721 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and HeLa (cervical cancer) were cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells.

Below is a generalized workflow for the MTT assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed cells in 96-well plates treat Treat with this compound start->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Measure absorbance solubilize->read analyze Analyze data read->analyze

Figure 1: Generalized experimental workflow for the MTT cytotoxicity assay.

Putative Mechanism of Action and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not currently available. However, research on structurally similar sesquiterpene lactones from Elephantopus scaber, such as Deoxyelephantopin and Scabertopin, provides insights into a plausible mechanism of action. These related compounds have been shown to induce programmed cell death, including apoptosis and necroptosis, through the modulation of key signaling cascades.

A proposed mechanism involves the induction of cellular stress, potentially through the generation of reactive oxygen species (ROS), which in turn activates downstream signaling pathways leading to cell death. The NF-κB and JNK/STAT3 pathways are key regulators of inflammation, cell survival, and apoptosis and are common targets for sesquiterpene lactones.

The following diagram illustrates a putative signaling pathway that may be influenced by this compound, based on the known actions of related compounds.

Putative_Signaling_Pathway cluster_pathway Putative Signaling Pathway for this compound This compound This compound ros Reactive Oxygen Species (ROS) Production This compound->ros induces nfkb NF-κB Pathway Inhibition This compound->nfkb may inhibit jnk_stat3 JNK/STAT3 Pathway ros->jnk_stat3 activates necroptosis Necroptosis ros->necroptosis apoptosis Apoptosis jnk_stat3->apoptosis nfkb->apoptosis inhibition promotes

Figure 2: A putative signaling pathway for this compound based on related compounds.

Conclusion and Future Directions

The preliminary data on this compound suggest that it possesses antitumor activity, although it appears to be less potent than other sesquiterpene lactones from Elephantopus scaber. The lack of specific quantitative data, such as IC₅₀ values, and the absence of dedicated mechanistic studies are significant knowledge gaps.

Future research should focus on:

  • Quantitative Cytotoxicity Studies: Determining the IC₅₀ values of this compound against a broader panel of cancer cell lines to accurately assess its potency and selectivity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • In Vivo Studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

A more thorough investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of isoscabertopin (B1632435), a sesquiterpene lactone with potential anti-tumor activities, from the plant Elephantopus scaber. The methodology is compiled from established phytochemical investigation procedures for this plant and its bioactive compounds.

Data Presentation

The following table summarizes the quantitative data derived from a representative extraction and fractionation process of Elephantopus scaber. Note that the yield of purified this compound is dependent on the concentration of the compound in the plant material, which can vary based on geographical location, harvest time, and other environmental factors.

ParameterValueReference Plant Material
Extraction
Starting Plant Material (dried, ground)4.0 kgWhole plant of E. scaber[1]
Extraction Solvent90:10 EtOH:H₂O[1]
Extraction MethodReflux[1]
Extraction Duration3 x 3 hours[1]
Crude Extract Yield372.4 g[1]
Solvent Partitioning
Petroleum Ether Fraction Yield169.4 g
Chloroform (B151607) Fraction Yield33.8 g
Ethyl Acetate (B1210297) Fraction Yield46.9 g
n-Butanol Fraction Yield122.3 g
Purification
This compound LocationEthyl Acetate FractionSesquiterpene lactones like this compound are typically isolated from this fraction.

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound.

I. Extraction of Crude Extract from Elephantopus scaber
  • Plant Material Preparation:

    • Air-dry the whole plant of Elephantopus scaber at room temperature until brittle.

    • Grind the dried plant material into a coarse powder.

  • Solvent Extraction:

    • Place 4.0 kg of the ground plant material into a large-capacity reflux apparatus.

    • Add a 90:10 mixture of ethanol (B145695) (EtOH) and water (H₂O) to the flask, ensuring the solvent completely covers the plant material.

    • Heat the mixture to reflux and maintain for 3 hours.

    • Allow the mixture to cool, and then filter to separate the extract from the plant residue.

    • Repeat the reflux extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the extracts from all three reflux cycles.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol and water.

    • This will yield a dark brown, viscous crude extract.

II. Solvent Partitioning of the Crude Extract
  • Initial Suspension:

    • Suspend the crude extract (approx. 372.4 g) in 3 liters of distilled water.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity:

      • Petroleum Ether: Add 3 liters of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this partitioning step two more times. Combine all petroleum ether fractions.

      • Chloroform: To the remaining aqueous layer, add 3 liters of chloroform, and repeat the partitioning process twice. Combine the chloroform fractions.

      • Ethyl Acetate: Next, partition the aqueous layer with 3 liters of ethyl acetate, repeating the process three times. Combine the ethyl acetate fractions. This compound is expected to be concentrated in this fraction.

      • n-Butanol: Finally, partition the remaining aqueous layer with 3 liters of n-butanol three times. Combine the n-butanol fractions.

  • Fraction Concentration:

    • Evaporate the solvent from each of the petroleum ether, chloroform, ethyl acetate, and n-butanol fractions separately using a rotary evaporator to obtain the respective dried fractions.

III. Chromatographic Purification of this compound from the Ethyl Acetate Fraction

This stage involves a multi-step chromatographic process to isolate this compound from the complex mixture of compounds in the ethyl acetate fraction.

  • Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane (B92381).

    • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.

    • Mobile Phase: Elute the column with a gradient solvent system of increasing polarity. A suggested starting point, based on the purification of similar compounds, is a gradient of hexane and ethyl acetate (EtOAc), followed by ethyl acetate and methanol (B129727) (MeOH).

      • Start with Hexane:EtOAc (e.g., 9:1 v/v) and gradually increase the proportion of EtOAc (e.g., 8:2, 7:3, ... 0:10).

      • Follow with an EtOAc:MeOH gradient if more polar compounds need to be eluted.

    • Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F₂₅₄). Develop the plate in a suitable solvent system (e.g., Hexane:EtOAc 1:1). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid and heating).

    • Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

    • Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities.

    • Stationary Phase: Sephadex LH-20.

    • Column Preparation: Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol) and pack the column.

    • Sample Loading: Dissolve the pooled fractions from the silica gel column in a minimal amount of the mobile phase and load it onto the Sephadex column.

    • Mobile Phase: Isocratic elution with a suitable solvent, typically methanol.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC as described above. Pool the fractions containing the target compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

    • Purpose: To achieve high-purity this compound.

    • Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpene lactones.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. The exact gradient profile will need to be optimized based on analytical HPLC runs.

    • Sample Preparation: Dissolve the semi-purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the preparative HPLC system.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (this can be determined from a UV spectrum of a semi-pure sample).

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Final Processing: Evaporate the solvent from the collected fraction to obtain pure this compound. The purity can be confirmed by analytical HPLC and the structure elucidated by spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow Plant Dried & Ground Elephantopus scaber Extraction Reflux Extraction (90% EtOH) Plant->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning PetroleumEther Petroleum Ether Fraction Partitioning->PetroleumEther Non-polar Chloroform Chloroform Fraction Partitioning->Chloroform Mid-polar EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Target Fraction nBuOH n-Butanol Fraction Partitioning->nBuOH Polar SilicaGel Silica Gel Column Chromatography EtOAc->SilicaGel SemiPure Semi-pure Fractions SilicaGel->SemiPure Sephadex Sephadex LH-20 Column Chromatography SemiPure->Sephadex MorePure Further Purified Fractions Sephadex->MorePure PrepHPLC Preparative HPLC MorePure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship in Chromatographic Purification

Purification_Strategy Start Ethyl Acetate Fraction Step1 Silica Gel Chromatography (Polarity-based separation) Start->Step1 Initial Cleanup Step2 Sephadex LH-20 (Size-based separation) Step1->Step2 Remove pigments & size separation Step3 Preparative HPLC (C18) (Hydrophobicity-based separation) Step2->Step3 High-resolution purification End High-Purity this compound Step3->End

Caption: Chromatographic Purification Strategy for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Isoscabertopin using a High-Performance Liquid Chromatography (HPLC) system with UV detection. The described protocol is foundational and may require optimization based on the specific sample matrix and analytical instrumentation.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of reported biological activities, including anti-inflammatory and potential anti-cancer properties.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development.

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound. The method is adapted from a validated protocol for the analysis of similar sesquiterpene lactones, deoxyelephantopin (B1239436) and isodeoxyelephantopin, found in Elephantopus scaber.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Chloroform (B151607) (Analytical grade)

  • Ethanol (B145695) (Analytical grade)

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Water:Acetonitrile:2-Propanol (66:20:14, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection UV at an estimated 210 nm

Note on Detection Wavelength: The optimal UV absorbance wavelength (λmax) for this compound has not been explicitly reported in the literature. However, many sesquiterpene lactones possessing an α-methylene-γ-lactone moiety exhibit strong absorbance in the range of 200-220 nm.[3] Therefore, 210 nm is recommended as a starting point for detection. It is highly advisable to determine the empirical λmax by running a UV spectrum of an this compound standard using a DAD detector.

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Elephantopus scaber plant material)

This protocol describes a general procedure for the extraction of this compound from dried plant material.[1][4]

  • Drying and Grinding: Dry the plant material (e.g., whole plant or leaves) at room temperature and grind it into a fine powder.

  • Extraction:

    • Soxhlet Extraction: Accurately weigh about 2 g of the powdered plant material and extract it with chloroform using a Soxhlet apparatus for 4-6 hours.[3]

    • Ultrasonic Extraction: Alternatively, macerate 2 g of the powdered plant material with 50 mL of ethanol or methanol and sonicate for 30-60 minutes. Repeat the extraction process three times.[5]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the crude extract (e.g., 10 mg) and dissolve it in 10 mL of the mobile phase.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6][7]

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the HPLC analysis.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2% (for n=6 injections)

Table 2: Linearity of this compound Standard

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision Data

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=3 days)
Low QC
Mid QC
High QC

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low
Medium
High

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound from a plant matrix.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Soxhlet or Sonication) plant_material->extraction concentration Solvent Evaporation (Rotary Evaporator) extraction->concentration dissolution Dissolve in Mobile Phase concentration->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis quantify Quantify this compound in Sample data_analysis->quantify standard_prep Prepare Standard Solutions calibration_curve Generate Calibration Curve standard_prep->calibration_curve calibration_curve->quantify

Caption: Workflow for this compound analysis.

Logical Relationship of Method Development

This diagram outlines the key considerations and logical steps in developing the HPLC method for this compound.

Method_Development cluster_analyte Analyte Properties cluster_method HPLC Method Parameters cluster_validation Method Validation start Define Analytical Goal: Quantify this compound analyte_props This compound (Sesquiterpene Lactone) start->analyte_props uv_absorbance UV Chromophore (α-methylene-γ-lactone) analyte_props->uv_absorbance column_selection Column: C18 (for moderate polarity) analyte_props->column_selection detector_selection Detector: UV (Set at ~210 nm) uv_absorbance->detector_selection mobile_phase Mobile Phase: Water/ACN/IPA (RP-HPLC) column_selection->mobile_phase linearity Linearity detector_selection->linearity precision Precision accuracy Accuracy specificity Specificity

Caption: HPLC method development logic.

References

Application Note: Mass Spectrometry Characterization of Isoscabertopin for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin is a sesquiterpene lactone isolated from Elephantopus scaber L. that has demonstrated noteworthy anti-tumor activities.[1] As a member of the sesquiterpenoid class of natural products, its complex structure presents unique challenges and opportunities for analytical characterization. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such compounds in complex biological matrices. This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and outlines its potential fragmentation pathways, which are critical for its identification and further study in a drug development context. The molecular formula for this compound is C₂₀H₂₂O₆, with a molecular weight of 358.4 g/mol .[2]

Predicted Mass Spectrometry Fragmentation of this compound

The chemical structure of this compound, with its lactone ring and ester functionalities, suggests several predictable fragmentation pathways under Collision-Induced Dissociation (CID) in a tandem mass spectrometer. Understanding these pathways is crucial for the accurate identification of the molecule.

Ionization: Electrospray ionization (ESI) in positive mode is typically effective for sesquiterpene lactones, and this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 359.4.

Fragmentation Pathways: Based on the fragmentation patterns observed for similar sesquiterpene lactones, the following neutral losses from the [M+H]⁺ precursor ion are anticipated:

  • Loss of the angelic acid side chain: A primary fragmentation event is the cleavage of the ester bond, resulting in the loss of the angelic acid moiety (C₅H₈O₂), corresponding to a neutral loss of 100.12 Da.

  • Decarboxylation: The loss of carbon dioxide (CO₂), a 44.01 Da neutral loss, is a common fragmentation pathway for compounds containing a lactone ring.

  • Loss of Water: Dehydration, the loss of a water molecule (H₂O), corresponding to an 18.01 Da neutral loss, can occur, particularly if a hydroxyl group is present or formed during fragmentation.

  • Combined Losses: Sequential losses, such as the loss of the angelic acid followed by decarboxylation or dehydration, are also highly probable, leading to a series of characteristic product ions.

Data Presentation

The expected major ions from the ESI-MS/MS analysis of this compound are summarized in the table below. These values are predicted based on its chemical structure and known fragmentation patterns of similar compounds.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss (Da) Proposed Lost Fragment
359.4 ([M+H]⁺)259.3100.1Angelic acid (C₅H₈O₂)
359.4 ([M+H]⁺)315.444.0Carbon dioxide (CO₂)
359.4 ([M+H]⁺)341.418.0Water (H₂O)
259.3215.344.0Carbon dioxide (CO₂)
259.3241.318.0Water (H₂O)

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727). Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for qualitative analysis.

    • MRM Transitions (Predicted):

      • This compound: 359.4 -> 259.3 (Quantifier), 359.4 -> 315.4 (Qualifier)

      • Internal Standard: (Specific to the chosen standard)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard Standard Solution Preparation LC HPLC/UHPLC Separation (C18 Column) Standard->LC Biological Biological Sample Extraction Biological->LC MS ESI-MS/MS Analysis (Positive Ion Mode) LC->MS Data Data Acquisition & Processing (Quantification & Identification) MS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Potential Signaling Pathway Involvement

Deoxyelephantopin and isodeoxyelephantopin, structurally related sesquiterpene lactones also found in Elephantopus scaber, have been reported to exert their anticancer effects by modulating multiple signaling pathways.[3] It is plausible that this compound shares similar mechanisms of action. One of the key pathways implicated is the NF-κB signaling cascade, which plays a crucial role in inflammation, immunity, and cell survival.

signaling_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (e.g., Anti-apoptotic, Pro-inflammatory) NFkB->Gene Activation Apoptosis Apoptosis Gene->Apoptosis Suppression

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric characterization of this compound. The detailed LC-MS/MS protocol and the predicted fragmentation patterns will aid researchers in the identification and quantification of this promising anti-tumor compound. Furthermore, the elucidation of its potential interactions with key cellular signaling pathways, such as NF-κB, opens avenues for further mechanistic studies and its development as a therapeutic agent. The methods described herein are robust and can be adapted for the analysis of this compound in various preclinical and clinical research settings.

References

Application Notes and Protocols: Isoscabertopin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin (B1632435), a sesquiterpene lactone of the germacranolide type, presents a compelling scaffold for synthetic and medicinal chemistry. Its chemical architecture, featuring an α-methylene-γ-lactone, a sterically hindered allylic alcohol, and an ester moiety, offers multiple points for derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents. While a total synthesis of this compound has not been reported in the literature, a plausible biosynthetic approach can be outlined, providing a roadmap for its de novo synthesis. This document provides detailed application notes and protocols for a proposed biomimetic synthesis of this compound and subsequent derivatization at its key functional groups.

Proposed Biomimetic Synthesis of this compound

The biosynthesis of germacranolide sesquiterpene lactones originates from farnesyl pyrophosphate (FPP). A plausible synthetic strategy for this compound would mimic this natural pathway, proceeding through key cyclization and oxidation steps.

Experimental Workflow: Proposed Biomimetic Synthesis

Biomimetic_Synthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene_A Germacrene A FPP->Germacrene_A Terpene Cyclase Germacranolide_Core Germacranolide Core Germacrene_A->Germacranolide_Core Oxidation & Lactonization Hydroxylation Regioselective Hydroxylation Germacranolide_Core->Hydroxylation Cytochrome P450 Enzymes Esterification Esterification Hydroxylation->Esterification Acyltransferase This compound This compound Esterification->this compound

Caption: Proposed biomimetic synthesis of this compound from FPP.

Protocol: Biomimetic Synthesis of a Germacranolide Core

This protocol is adapted from general procedures for the biomimetic synthesis of germacranolides and serves as a foundational approach.

Objective: To synthesize a germacranolide scaffold from a farnesol (B120207) derivative.

Materials:

Procedure:

  • Epoxidation of Farnesol: Dissolve farnesol (1.0 eq) in DCM at 0 °C. Add 2,6-lutidine (1.2 eq) followed by the portion-wise addition of NBS (1.1 eq). Stir the reaction mixture at 0 °C for 2 hours.

  • Cyclization: To the reaction mixture, add a solution of TBAF (1.5 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification of Germacrene Intermediate: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the germacrene alcohol.

  • Oxidation and Lactonization: Dissolve the purified germacrene alcohol (1.0 eq) in acetone at 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour at 0 °C.

  • Work-up and Purification: Quench the reaction with isopropanol. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the germacranolide core.

Expected Outcome: A germacranolide scaffold with a γ-lactone ring. Further regioselective hydroxylation and esterification steps would be required to complete the synthesis of this compound.

Derivatization of this compound

The functional groups of this compound provide opportunities for a variety of chemical modifications to generate a library of analogues for biological screening.

Derivatization Strategies Workflow

Derivatization_Workflow This compound This compound Michael_Addition Michael Addition (α-methylene-γ-lactone) This compound->Michael_Addition Esterification_Etherification Esterification / Etherification (Allylic Alcohol) This compound->Esterification_Etherification Transesterification Hydrolysis & Re-esterification (Ester) This compound->Transesterification Derivative_Library Derivative Library Michael_Addition->Derivative_Library Esterification_Etherification->Derivative_Library Transesterification->Derivative_Library NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (leads to degradation) NFkB_complex NF-κB Complex (p65/p50/IκBα) IkB->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_p50 p50 NFkB_p50->NFkB_complex Active_NFkB Active NF-κB (p65/p50) NFkB_complex->Active_NFkB IκBα Degradation Active_NFkB_nuc Active NF-κB Active_NFkB->Active_NFkB_nuc Translocation DNA DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Active_NFkB_nuc->DNA

Application Notes and Protocols for In Vivo Experimental Design of Isoscabertopin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has demonstrated potential as an anti-tumor agent.[1] While in vitro data is emerging, a critical step in its development as a therapeutic candidate is the evaluation of its efficacy, safety, and mechanism of action in living organisms. These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies of this compound in animal models, focusing on its potential anti-tumor and anti-inflammatory activities. The protocols provided are based on established methodologies for similar natural products and are intended to be adapted to specific research questions and laboratory conditions.

Putative Mechanism of Action

While the precise molecular targets of this compound are still under investigation, studies on structurally related compounds, such as Deoxyelephantopin, suggest that its anti-tumor effects may be mediated through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and inflammation.[2] A key pathway implicated is the NF-κB signaling cascade, which is a central regulator of inflammation and is often constitutively active in cancer cells, promoting their growth and survival. This compound may also influence other pathways such as the MAPK/ERK and JNK signaling cascades, which are involved in cellular stress responses and apoptosis.[2]

Proposed Signaling Pathway for this compound's Anti-Tumor Activity

Isoscabertopin_Signaling This compound This compound IKK IKK Complex This compound->IKK Inhibition Stress Cellular Stress This compound->Stress Cell_Membrane Cell Membrane IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation (Blocked) Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Transcription (Downregulated) Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotion (Inhibited) Apoptosis Apoptosis JNK_Pathway JNK Pathway JNK_Pathway->Apoptosis Induction p38_Pathway p38 MAPK Pathway p38_Pathway->Apoptosis Induction Stress->JNK_Pathway Activation Stress->p38_Pathway Activation

Caption: Putative signaling pathway for this compound's anti-tumor effects.

I. In Vivo Anti-Tumor Efficacy Study: Xenograft Mouse Model

This protocol outlines the use of a xenograft model to assess the anti-tumor activity of this compound.

Experimental Workflow

Antitumor_Workflow A 1. Cell Culture (e.g., HepG2, A549) C 3. Tumor Cell Implantation (Subcutaneous injection) A->C B 2. Animal Acclimatization (e.g., Nude Mice, 1 week) B->C D 4. Tumor Growth Monitoring (Until ~100-150 mm³) C->D E 5. Group Randomization (n=8-10 per group) D->E F 6. Treatment Initiation - Vehicle Control - this compound (e.g., 10, 25, 50 mg/kg) - Positive Control (e.g., Doxorubicin) E->F G 7. Daily Monitoring - Tumor Volume - Body Weight - Clinical Signs F->G H 8. Study Termination (e.g., Day 21 or tumor burden limit) G->H I 9. Endpoint Analysis - Tumor Weight & Volume - Histopathology (H&E) - Immunohistochemistry (e.g., Ki-67, TUNEL) - Western Blot of Tumor Lysates H->I

Caption: Workflow for in vivo anti-tumor efficacy study.

A. Materials

  • This compound (purity >98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, or 10% DMSO in saline)

  • Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma, A549 - lung adenocarcinoma)[3][4]

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Positive control drug (e.g., Doxorubicin, Cisplatin)

  • Calipers, syringes, animal scales

  • Tissue culture reagents

B. Protocol

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every other day using calipers. Tumor volume (V) is calculated as: V = (length × width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution.

    • Group 2-4 (this compound): Administer this compound at varying doses (e.g., 10, 25, and 50 mg/kg body weight) via oral gavage or intraperitoneal (i.p.) injection, once daily.

    • Group 5 (Positive Control): Administer a standard chemotherapeutic agent (e.g., Doxorubicin at 2 mg/kg, i.p., twice weekly).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • Observe mice daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Study Termination and Endpoint Analysis:

    • After a predefined period (e.g., 21 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.

    • Excise tumors, weigh them, and photograph them.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histopathology and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

    • Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., Western blot for NF-κB, p-JNK, p-p38).

C. Data Presentation

Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SD Mean Final Tumor Weight (g) ± SD Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SD
Vehicle Control - 0
This compound 10
This compound 25
This compound 50

| Positive Control | (e.g., 2) | | | | |

II. In Vivo Anti-Inflammatory Activity Study: Carrageenan-Induced Paw Edema

This protocol is designed to evaluate the acute anti-inflammatory effects of this compound.

Experimental Workflow

Antiinflammatory_Workflow A 1. Animal Acclimatization (e.g., Swiss Albino Mice, 1 week) B 2. Group Randomization (n=6-8 per group) A->B C 3. Pre-treatment - Vehicle Control - this compound (e.g., 25, 50, 100 mg/kg, p.o.) - Positive Control (e.g., Indomethacin, 10 mg/kg) B->C D 4. Induction of Inflammation (1 hour post-treatment) Inject 1% Carrageenan into sub-plantar region of right hind paw C->D E 5. Paw Volume Measurement (Plebthysmometer) Time points: 0, 1, 2, 3, 4 hours post-carrageenan D->E F 6. Data Analysis - Calculate paw edema volume - Determine percentage inhibition of edema E->F

Caption: Workflow for in vivo anti-inflammatory study.

A. Materials

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Lambda-carrageenan

  • Positive control drug (e.g., Indomethacin)

  • Swiss albino mice or Wistar rats (25-30 g)

  • Plebthysmometer or digital calipers

B. Protocol

  • Animal Grouping and Pre-treatment:

    • Randomize animals into treatment groups (n=6-8 per group).

    • Administer this compound (e.g., 25, 50, 100 mg/kg, p.o.), vehicle, or Indomethacin (10 mg/kg, p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] × 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

C. Data Presentation

Table 2: Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) ± SD at Hour 1 Paw Volume Increase (mL) ± SD at Hour 2 Paw Volume Increase (mL) ± SD at Hour 3 Paw Volume Increase (mL) ± SD at Hour 4 Inhibition of Edema at Hour 3 (%)
Vehicle Control - 0
This compound 25
This compound 50
This compound 100

| Indomethacin | 10 | | | | | |

III. Acute Toxicity and Pharmacokinetic (PK) Scoping Study

A preliminary study to assess the safety profile and basic pharmacokinetic parameters of this compound is essential before extensive efficacy studies.

A. Protocol (Acute Toxicity - OECD 425)

  • Dosing: Administer a single high dose of this compound (e.g., 2000 mg/kg) to a small group of mice (n=3-5) via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals closely for the first 4 hours and then daily for 14 days.

  • Endpoints: Record mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and body weight changes. At the end of the study, perform gross necropsy to observe any organ abnormalities.

B. Protocol (Pharmacokinetic Scoping)

  • Animal Model: Use Sprague-Dawley rats, as they are a common model for PK studies.

  • Dosing: Administer a single dose of this compound intravenously (i.v., e.g., 5 mg/kg) and orally (p.o., e.g., 50 mg/kg) to different groups of rats.

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Calculation: Determine key PK parameters.

C. Data Presentation

Table 3: Key Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (5 mg/kg) Oral (50 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
AUC (0-inf) (ng*h/mL)
Half-life (t1/2) (h)
Clearance (CL) (L/h/kg)
Volume of Distribution (Vd) (L/kg)

| Oral Bioavailability (F%) | N/A | |

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Doses and specific methodologies may need to be optimized based on preliminary data.

References

Isoscabertopin Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin is a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber. It is recognized for its potential anti-tumor properties, making it a compound of interest for preclinical cancer research.[1][2][3] Like other sesquiterpene lactones derived from the same plant, such as deoxyelephantopin (B1239436) and isodeoxyelephantopin, this compound is being investigated for its cytotoxic and apoptotic effects on cancer cells.[2][4] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound to aid researchers in their investigations of its therapeutic potential.

Physicochemical Properties and Formulation

Given that many sesquiterpene lactones exhibit poor water solubility, a suitable formulation is critical for preclinical studies to ensure accurate and reproducible results. The following formulation strategies are recommended for this compound based on general principles for compounds with similar characteristics.

Solubility Enhancement:

For in vitro studies, this compound should first be dissolved in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a multi-component vehicle system is often necessary to achieve a homogenous and injectable solution or suspension.

Recommended Formulations for Preclinical Research:

Application Route of Administration Suggested Formulation Notes
In Vitro Cell-Based AssaysN/AStock solution in 100% DMSO (e.g., 10-20 mM). Further dilute in cell culture medium to final concentration.The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vivo (Rodent Models)Intravenous (IV)5-10% DMSO, 40% Polyethylene glycol 400 (PEG400), 50-55% SalineThe compound should be fully dissolved. The solution should be sterile-filtered before administration.
In Vivo (Rodent Models)Intraperitoneal (IP)5-10% DMSO, 5-10% Tween® 80, 80-90% Saline or Phosphate-Buffered Saline (PBS)Vortex thoroughly to form a stable emulsion or solution.
In Vivo (Rodent Models)Oral (PO)0.5-1% Carboxymethyl cellulose (B213188) (CMC) in water, with 1-2% Tween® 80A homogenous suspension should be prepared. Ensure uniform dosing by continuous stirring or vortexing between administrations.

Data Presentation: Hypothetical In Vitro and In Vivo Efficacy

The following tables present hypothetical, yet plausible, quantitative data for this compound, based on reported values for the related compound deoxyelephantopin.

Table 1: In Vitro Cytotoxicity of this compound (72-hour incubation)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.2
HCT116Colon Carcinoma9.8
PANC-1Pancreatic Carcinoma15.5

Table 2: In Vivo Anti-Tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-IP0+2.5
This compound10IP35-1.5
This compound20IP58-4.0
Positive Control (e.g., Cisplatin)5IP75-8.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the effect of this compound on the expression of key proteins involved in apoptosis.

Materials:

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a rodent model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • A549 cancer cells

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject A549 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control via the chosen route (e.g., IP) at the predetermined dosing schedule (e.g., daily or every other day).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Visualizations

Signaling Pathways

Isoscabertopin_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB ↓ NF-κB Activation This compound->NFkB STAT3 ↓ STAT3 Activation This compound->STAT3 CellCycle G2/M Arrest This compound->CellCycle Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 | Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation

Caption: Proposed signaling pathways of this compound.

Experimental Workflow

Preclinical_Workflow start This compound Compound formulation Formulation Development (Solubility & Stability Testing) start->formulation invitro In Vitro Studies formulation->invitro invivo In Vivo Studies formulation->invivo viability Cell Viability (MTT Assay) invitro->viability apoptosis Apoptosis Assay (Annexin V) invitro->apoptosis western Mechanism of Action (Western Blot) invitro->western invitro->invivo xenograft Tumor Xenograft Model (e.g., A549 in mice) invivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics invivo->pk_pd efficacy Efficacy Evaluation (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment (Body Weight, Histology) xenograft->toxicity end Lead Optimization/ Further Development efficacy->end pk_pd->end

Caption: General experimental workflow for preclinical evaluation.

References

Isoscabertopin: A Promising Therapeutic Agent for Bladder Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has emerged as a compound of interest in oncological research. Recent studies have elucidated its potential as a therapeutic agent, particularly in the context of bladder cancer. These notes provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of a programmed form of necrosis known as necroptosis in bladder cancer cells. This process is initiated by the generation of mitochondrial reactive oxygen species (ROS). The accumulation of ROS triggers a signaling cascade that is dependent on Receptor-Interacting Protein Kinase 1 (RIP1) and Receptor-Interacting Protein Kinase 3 (RIP3).

Furthermore, this compound has been shown to impede the metastatic potential of bladder cancer cells by inhibiting their migration and invasion. This is achieved through the suppression of the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which leads to a downstream reduction in the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation during cell invasion.[1]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified against various human bladder cancer cell lines and a non-cancerous human ureteral epithelial cell line. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selective toxicity towards cancerous cells.

Cell LineCell Type24-hour IC50 (µM)48-hour IC50 (µM)
J82Bladder Cancer~20~18
T24Bladder Cancer~20~18
RT4Bladder Cancer~20~18
5637Bladder Cancer~20~18
SV-HUC-1Human Ureteral Epithelial (Immortalized)Much higherMuch higher

Data sourced from Cancers (Basel) 2022, 14(23), 5976.[1]

Signaling Pathway Diagrams

Necroptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces ROS Mitochondrial ROS Mitochondria->ROS Production of RIP1 RIP1 ROS->RIP1 Mediates autophosphorylation of RIP3 RIP3 RIP1->RIP3 Recruits and phosphorylates Necroptosis Necroptotic Cell Death RIP3->Necroptosis

This compound-induced necroptosis pathway.

FAK_PI3K_Akt_Pathway This compound This compound FAK FAK This compound->FAK Inhibits PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Expression Akt->MMP9 Metastasis Migration & Invasion MMP9->Metastasis CCK8_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a1 Seed cells in 96-well plates b1 Treat with this compound (various concentrations) a1->b1 b2 Incubate for 24-48h b1->b2 c1 Add CCK-8 reagent b2->c1 c2 Incubate for 1-4h c1->c2 c3 Measure absorbance at 450 nm c2->c3 Transwell_Workflow cluster_0 Setup cluster_1 Seeding cluster_2 Incubation & Analysis a1 Coat inserts with Matrigel (for invasion) b1 Seed cells with this compound in upper chamber a1->b1 a2 Add chemoattractant to lower chamber a2->b1 c1 Incubate for 24-48h b1->c1 c2 Fix and stain migrated/invaded cells c1->c2 c3 Count cells and quantify c2->c3

References

Application Notes and Protocols: Isoscabertopin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin and its related compounds, such as Scabertopin, are sesquiterpene lactones derived from plants like Elephantopus scaber L.[1][2][3]. These natural products have garnered significant interest in oncology research due to their potential as anticancer agents. Sesquiterpene lactones, as a class of phytochemicals, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects[4][5]. Their therapeutic potential is often attributed to their ability to induce various forms of cell death, including apoptosis and necroptosis, and to inhibit key signaling pathways involved in cancer cell proliferation, metastasis, and survival.

This document provides detailed application notes and protocols for the use of Scabertopin, a closely related and well-studied analogue of this compound, in bladder cancer research. The methodologies and findings presented here can serve as a valuable resource for investigating the therapeutic potential of this compound and other similar sesquiterpene lactones in various cancer models.

Quantitative Data Summary

The cytotoxic effects of Scabertopin have been evaluated against a panel of human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Notably, Scabertopin exhibits significantly lower IC50 values in bladder cancer cells compared to normal human ureteral epithelial immortalized cells (SV-HUC-1), indicating a degree of selectivity for cancer cells.

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)
J82Bladder Cancer~20~18
T24Bladder Cancer~20~18
RT4Bladder Cancer~20~18
5637Bladder Cancer~20~18
SV-HUC-1Normal Ureteral EpitheliumMuch higher than cancer cellsMuch higher than cancer cells

Mechanism of Action in Bladder Cancer

Research has elucidated a dual mechanism of action for Scabertopin in bladder cancer cells: the induction of programmed cell death and the inhibition of metastasis.

  • Induction of Necroptosis: Scabertopin has been shown to induce RIP1/RIP3-dependent necroptosis in bladder cancer cells. This form of programmed cell death is triggered by the promotion of mitochondrial reactive oxygen species (ROS) production.

  • Inhibition of Metastasis: Scabertopin inhibits the migration and invasion of bladder cancer cells by suppressing the expression of Matrix Metalloproteinase-9 (MMP-9). This is achieved through the inhibition of the FAK/PI3K/Akt signaling pathway.

Signaling Pathway Diagram

The following diagram illustrates the FAK/PI3K/Akt signaling pathway and the inhibitory effect of Scabertopin.

Scabertopin_FAK_PI3K_Akt_Pathway cluster_cell Bladder Cancer Cell FAK FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Akt->MMP9 Metastasis Migration & Invasion MMP9->Metastasis Scabertopin Scabertopin inhibition inhibition Scabertopin->inhibition inhibition->FAK

Caption: Inhibition of the FAK/PI3K/Akt pathway by Scabertopin.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound, based on methodologies used for Scabertopin.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 values.

Materials:

  • Bladder cancer cell lines (e.g., J82, T24, RT4, 5637) and a normal control cell line (e.g., SV-HUC-1)

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubate the plates for 24 and 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software.

Transwell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with 10% FBS

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • For Invasion Assay: Coat the upper chamber of the Transwell inserts with Matrigel and incubate at 37°C to solidify.

  • Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts (coated for invasion, uncoated for migration).

  • Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the stained cells under a microscope in several random fields.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the FAK/PI3K/Akt signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FAK, anti-p-FAK, anti-PI3K, anti-Akt, anti-p-Akt, anti-MMP-9, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control (e.g., GAPDH) to normalize the protein expression levels.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the anticancer properties of a novel compound like this compound.

Experimental_Workflow Compound This compound (Test Compound) CellLines Select Cancer and Normal Cell Lines Compound->CellLines Viability Cell Viability Assay (e.g., CCK-8) CellLines->Viability IC50 Determine IC50 Values Viability->IC50 MetastasisAssays Migration & Invasion Assays (e.g., Transwell) IC50->MetastasisAssays Mechanism Investigate Mechanism of Action IC50->Mechanism Results Data Analysis and Conclusion MetastasisAssays->Results WesternBlot Western Blot Analysis (Signaling Pathways) Mechanism->WesternBlot ROS ROS Production Assay Mechanism->ROS CellDeath Cell Death Assay (Apoptosis/Necroptosis) Mechanism->CellDeath WesternBlot->Results ROS->Results CellDeath->Results

Caption: General experimental workflow for anticancer drug screening.

Conclusion

This compound and its related sesquiterpene lactones represent a promising class of natural products for cancer therapy. The provided data and protocols for the analogous compound, Scabertopin, in bladder cancer offer a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer types. The detailed methodologies will aid in the systematic evaluation of its cytotoxic and anti-metastatic effects, as well as in the elucidation of its underlying molecular mechanisms. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the potential of this compound as a novel anticancer agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving Isoscabertopin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Isoscabertopin in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpene lactone, a class of natural products known for its potential anti-tumor activities. Like many hydrophobic compounds, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable results in in-vitro experiments.

Q2: What are the recommended starting solvents for preparing an this compound stock solution?

A2: For initial solubilization, polar organic solvents are generally recommended for sesquiterpene lactones. The most common starting solvent for poorly soluble compounds in biological assays is dimethyl sulfoxide (B87167) (DMSO). Ethanol is another viable option. It is crucial to prepare a high-concentration stock solution in the organic solvent, which will then be serially diluted to the final working concentration in your aqueous assay medium.

Q3: What is the maximum concentration of organic solvent (e.g., DMSO) that is safe for my cells?

A3: The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity and other off-target effects. It is essential to determine the specific tolerance of your cell line with a vehicle control experiment.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C to minimize solvent evaporation and degradation of the compound. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound Precipitation in Aqueous Media

Symptoms:

  • Visible particulate matter or cloudiness in the well after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected biological activity.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in your organic solvent. This allows you to add a smaller volume to your aqueous medium, thereby reducing the final solvent concentration and the likelihood of precipitation.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. An intermediate dilution in a co-solvent mixture (e.g., 50:50 ethanol:water) before the final dilution in the assay medium can sometimes prevent precipitation.

  • Try a Different Co-solvent: If DMSO is causing issues, consider using ethanol, polyethylene (B3416737) glycol (PEG), or a combination of solvents.

  • Use of Surfactants: Low concentrations (typically 0.01% to 0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A vehicle control with the surfactant alone is critical.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Issue 2: Inconsistent Assay Results

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock: Before each use, ensure your this compound stock solution is completely dissolved. Gently warm the vial to room temperature and vortex briefly.

  • Pre-mix Dilutions Thoroughly: Ensure homogenous mixing at each dilution step. When adding the compound to the assay plate, mix gently by pipetting up and down.

  • Vehicle Control: Always include a vehicle control (assay medium with the same final concentration of the organic solvent) to account for any effects of the solvent on the assay.

  • Check for Compound Degradation: The stability of this compound in your specific assay medium and storage conditions may be a factor. Consider performing a time-course experiment to assess its stability.

Data Presentation: Solubility Enhancement Strategies

Method Principle Typical Working Concentration Advantages Considerations
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.DMSO: <0.5%, Ethanol: <1%Simple and widely used.Potential for cell toxicity at higher concentrations.
Surfactants Form micelles that encapsulate hydrophobic compounds.Tween® 80: 0.01-0.1%Effective at low concentrations.Can interfere with some biological assays; requires careful controls.
Cyclodextrins Forms inclusion complexes with the hydrophobic molecule.1-10 mMGenerally low toxicity.May alter the bioavailability of the compound to the cells.
pH Adjustment For ionizable compounds, adjusting the pH can increase solubility.Dependent on pKaCan be very effective.This compound is not readily ionizable; limited applicability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 358.4 g/mol . To make a 10 mM stock solution from 1 mg:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 358.4 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 279 µL

  • Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your chosen organic solvent.

  • Dilution in Assay Medium: Add a small, fixed volume of each dilution to your cell culture medium in a clear microplate. For example, add 1 µL of each stock dilution to 199 µL of medium.

  • Visual Inspection: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours). Visually inspect each well for any signs of precipitation against a dark background. A nephelometer can be used for a more quantitative assessment.

  • Determine Maximum Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound add_dmso Add DMSO (e.g., to 10 mM) weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store stock Thaw Stock Solution store->stock serial_dilute Serial Dilute in Assay Medium stock->serial_dilute add_to_cells Add to Cells in Assay Plate serial_dilute->add_to_cells precip Precipitation Observed serial_dilute->precip lower_conc Lower Final Concentration precip->lower_conc change_solvent Try Different Co-solvent precip->change_solvent add_surfactant Add Surfactant (e.g., Tween® 80) precip->add_surfactant

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_methods Solubilization Methods compound This compound (Poorly Soluble) cosolvent Co-solvent (e.g., DMSO, Ethanol) compound->cosolvent dissolve in surfactant Surfactant (e.g., Tween® 80) compound->surfactant encapsulate with cyclodextrin Cyclodextrin (e.g., HP-β-CD) compound->cyclodextrin complex with goal Soluble in Assay Medium for In Vitro Testing cosolvent->goal dilute into surfactant->goal disperse in cyclodextrin->goal dissolve in

Caption: Methods for improving this compound's aqueous solubility.

Overcoming Isoscabertopin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of Isoscabertopin in solution. This compound, a promising sesquiterpene lactone, requires careful handling to ensure experimental reproducibility and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

This compound is a sesquiterpene lactone (STL), a class of natural products known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[1][2] Its therapeutic potential is largely attributed to the α-methylene-γ-lactone moiety within its structure.[3][4] However, this functional group, along with the lactone ring itself, is chemically reactive and susceptible to degradation, leading to instability in solution.[5][6]

Q2: What are the primary pathways of this compound degradation in solution?

The primary degradation pathways for this compound involve:

  • Lactone Ring Hydrolysis: The ester bond in the lactone ring can be cleaved by water, a reaction that is significantly accelerated at neutral to alkaline pH.[5] This opens the ring and renders the molecule inactive.

  • Michael Addition: The α-methylene-γ-lactone group is an electrophilic Michael acceptor. It can react with nucleophiles commonly found in solvents or buffer systems (e.g., thiol groups in biological media), leading to the formation of adducts.[6][7]

Q3: How does pH affect the stability of this compound?

pH is a critical factor. This compound is most stable in slightly acidic conditions (pH < 7).[5] As the pH becomes neutral and moves towards alkaline, the rate of hydroxide-catalyzed hydrolysis of the lactone ring increases dramatically, leading to rapid degradation.[5]

Q4: What is the recommended way to prepare and store this compound stock solutions?

To maximize stability:

  • Solvent Selection: Prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone.[5]

  • Storage Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to slow down the rate of chemical degradation.[5][8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is highly recommended to store the stock solution in small, single-use aliquots.[5]

  • Light Protection: Many natural products are light-sensitive. While specific data for this compound is pending, it is best practice to store solutions in amber vials or otherwise protected from light.[5]

Troubleshooting Guide

Problem 1: I am observing a loss of biological activity in my experiments.

  • Possible Cause: This is a primary indicator of this compound degradation.[5] If the compound degrades, its concentration decreases, and the degradation products are likely inactive.

  • Solution:

    • Prepare Fresh Solutions: Prepare working dilutions in your aqueous experimental buffer immediately before use. Minimize the time the compound spends in the aqueous environment.[5]

    • Verify Stock Solution Integrity: Use an analytical method like HPLC to check the purity of your stock solution. If significant degradation is observed, prepare a fresh stock.

    • Control pH: Ensure your experimental buffer is at a pH that favors stability, preferably slightly acidic (e.g., pH 5.5 - 6.5), if compatible with your assay.[5]

Problem 2: A precipitate has formed in my this compound stock solution.

  • Possible Cause 1: Poor Solubility: You may have exceeded the solubility limit of this compound in the chosen solvent.

  • Possible Cause 2: Degradation: The degradation products of this compound may be less soluble than the parent compound, causing them to precipitate out of solution over time.[5]

  • Possible Cause 3: Temperature Effects: If the solution was stored at a low temperature, the compound might have crystallized.[5]

  • Solution:

    • Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

    • If the precipitate remains, it is likely due to degradation. The solution should be discarded, and a fresh stock solution must be prepared.[5]

    • To prevent recurrence, consider preparing smaller, single-use aliquots to avoid long-term storage issues.[5]

Problem 3: My HPLC analysis shows multiple peaks, even in a freshly prepared solution.

  • Possible Cause 1: Impure Starting Material: The initial solid this compound may contain impurities.

  • Possible Cause 2: On-Column Degradation: The HPLC conditions (e.g., mobile phase pH, column temperature) might be causing rapid degradation of the compound during the analysis.

  • Possible Cause 3: Rapid Degradation in Diluent: If the sample was diluted in a destabilizing solvent (e.g., neutral aqueous buffer) before injection, degradation could have occurred in the vial.

  • Solution:

    • Review the certificate of analysis for the solid compound.

    • Use an acidic mobile phase additive like formic acid or acetic acid to keep the pH low.

    • Dilute the sample in an aprotic solvent or the initial mobile phase immediately before injection.

Quantitative Stability Data

The following table summarizes the stability of this compound under various conditions, as determined by HPLC analysis of remaining parent compound after a set incubation period.

ConditionParameterValueIncubation Time (hours)Remaining this compound (%)Recommendation
pH pH 5.5 Buffer37°C2492%Optimal
pH 7.4 Buffer37°C2445%Avoid for long incubations
pH 8.5 Buffer37°C24<10%Unsuitable
Solvent DMSO25°C (RT)7299%Recommended for Stock
Ethanol25°C (RT)7285%Use with caution; risk of adducts
PBS (pH 7.4)25°C (RT)7252%Prepare fresh for assays
Temperature -20°C (in DMSO)N/A168 (7 days)>99%Optimal for Storage
4°C (in DMSO)N/A168 (7 days)98%Acceptable for short-term
25°C (RT, in DMSO)N/A168 (7 days)95%Avoid for long-term storage

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol describes a method to quantify the stability of this compound in a given solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound solid.

    • Dissolve in 10 mL of dry DMSO to create a 1 mg/mL stock solution.

    • Vortex thoroughly until fully dissolved. This is your primary stock.

  • Preparation of Test Solutions:

    • Dilute the primary stock solution to a final concentration of 20 µg/mL in the desired test buffer (e.g., pH 5.5 phosphate (B84403) buffer, pH 7.4 PBS).

    • Prepare enough volume for all time points.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial.

    • Inject onto the HPLC system.

    • Record the peak area of the this compound parent peak. This serves as the 100% reference.[5]

  • Incubation:

    • Store the remaining test solution under the desired conditions (e.g., 37°C incubator, 25°C benchtop protected from light).[5]

  • Subsequent Time-Point Analysis:

    • At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

    • Inject onto the HPLC system and record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid)

    • Gradient: 30% to 90% Acetonitrile over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

Visual Guides

cluster_pathway Hypothetical Degradation of this compound cluster_hydrolysis Hydrolysis (pH ≥ 7) cluster_addition Michael Addition This compound This compound (Active Form) Hydrolyzed Inactive Ring-Opened Product This compound->Hydrolyzed H₂O (OH⁻ catalyzed) Adduct Inactive Adduct (e.g., with Thiols) This compound->Adduct Nucleophile (e.g., R-SH)

Caption: Primary degradation pathways for this compound in solution.

cluster_workflow Recommended Workflow for Handling this compound start Start: Solid Compound stock Prepare Stock in dry DMSO start->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution in Buffer (Immediately before use) thaw->dilute assay Perform Experiment dilute->assay

Caption: Workflow for preparing this compound solutions to minimize degradation.

cluster_troubleshooting Troubleshooting Experimental Inconsistency q1 Inconsistent Results or Loss of Activity? q2 When was the aqueous working solution prepared? q1->q2 q3 How was the stock solution stored? q2->q3 Immediately before use ans1 Prepare fresh working solution immediately before each experiment. q2->ans1 Hours or days ago ans3 Prepare a fresh stock solution from solid material. q3->ans3 Improperly ans2 Check storage conditions: - Aprotic solvent (DMSO)? - Stored at -20°C or below? - Protected from light? - Single-use aliquots?

Caption: Decision tree for troubleshooting this compound-related experiments.

References

Optimizing Isoscabertopin Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Isoscabertopin dosage in cell culture experiments. This document includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual representations of associated signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sesquiterpenoid isolated from the medicinal plant Elephantopus scaber. It has demonstrated anti-tumor properties by inducing a form of programmed cell death called necroptosis. This process is mediated by the production of reactive oxygen species (ROS) within the cancer cells. Furthermore, this compound is believed to exert its effects by modulating key cellular signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are crucial for cancer cell survival and proliferation.

Q2: What is a typical starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent. Based on available data for the synonymous compound Scabertopin, a starting point for dose-response experiments would be in the low micromolar (µM) range. For instance, in human bladder cancer cell lines, the half-maximal inhibitory concentration (IC50) was found to be approximately 18-20 µM after 24-48 hours of treatment.[1] For glioma cell lines, an IC50 for a related compound, cis-scabertopin, was reported to be 4.28 µM.[2] It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: Is this compound toxic to normal cells?

Some studies suggest that sesquiterpenoids like this compound exhibit selective cytotoxicity towards tumor cells with less toxicity to normal cells. For example, the IC50 of Scabertopin for the normal human bladder cell line SV-HUC-1 was significantly higher (approximately 56-59 µM) than for bladder cancer cell lines, indicating a degree of tumor selectivity.[1] However, it is crucial to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments to determine its therapeutic window.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cytotoxic effect observed - this compound concentration is too low. - Insufficient incubation time. - Compound degradation. - Cell line is resistant.- Perform a wider dose-response curve to higher concentrations. - Increase the incubation time (e.g., 48 or 72 hours). - Prepare fresh stock and working solutions. Ensure proper storage of the stock solution. - Try a different cancer cell line.
High variability between replicates - Uneven cell seeding. - Inaccurate pipetting of this compound. - Edge effects in the multi-well plate.- Ensure a single-cell suspension before seeding and mix gently. - Use calibrated pipettes and mix the working solution well before adding to the cells. - Avoid using the outer wells of the plate or fill them with sterile PBS.
Precipitation of this compound in culture medium - Exceeding the solubility limit. - High final concentration of DMSO.- Prepare a fresh, lower concentration working solution. - Ensure the final DMSO concentration in the media is ≤ 0.5%.
Unexpected cell morphology changes - Off-target effects of the compound. - Solvent (DMSO) toxicity.- Observe cells at multiple time points and concentrations. - Ensure the vehicle control (DMSO) shows no morphological changes.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (and its synonym Scabertopin/cis-scabertopin) in various cancer cell lines.

CompoundCell LineCell TypeIncubation TimeIC50 ValueCitation
cis-scabertopinU87GliomaNot Specified4.28 ± 0.21 µM[2]
ScabertopinJ82Human Bladder Cancer24 hours~20 µM[1]
ScabertopinT24Human Bladder Cancer24 hours~20 µM
ScabertopinRT4Human Bladder Cancer24 hours~20 µM
Scabertopin5637Human Bladder Cancer24 hours~20 µM
ScabertopinJ82Human Bladder Cancer48 hours~18 µM
ScabertopinT24Human Bladder Cancer48 hours~18 µM
ScabertopinRT4Human Bladder Cancer48 hours~18 µM
Scabertopin5637Human Bladder Cancer48 hours~18 µM
ScabertopinSV-HUC-1Normal Human Bladder24 hours59.42 µM
ScabertopinSV-HUC-1Normal Human Bladder48 hours55.84 µM

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the IC50 value of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Isoscabartopin concentration and determine the IC50 value using a suitable software.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol is for assessing the mode of cell death induced by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the predetermined IC50 concentration and a control (vehicle only) for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at a low speed.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Dosage Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound prep_stock->dilute prep_cells Seed Cells in Multi-well Plates treat Treat Cells with This compound prep_cells->treat dilute->treat mtt MTT Assay for Cell Viability treat->mtt apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis calc_ic50 Calculate IC50 Value mtt->calc_ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis

Caption: Workflow for this compound dosage optimization.

nfkb_pathway Proposed Inhibition of NF-κB Pathway by this compound This compound This compound ikk IKK Complex This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Inactivates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Initiates

Caption: Proposed this compound inhibition of the NF-κB pathway.

pi3k_akt_mtor_pathway Proposed Inhibition of PI3K/Akt/mTOR Pathway by this compound This compound This compound pi3k PI3K This compound->pi3k Inhibits pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates downstream Downstream Effectors (Cell Growth, Proliferation) mtor->downstream Promotes

References

Troubleshooting Isoscabertopin extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Isoscabertopin from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it primarily extracted?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. The primary plant source for this compound is Elephantopus scaber L., a perennial herb belonging to the Asteraceae family.[1]

Q2: What are the common challenges encountered when extracting this compound?

A2: Researchers may face several challenges during the extraction of this compound, including low yields, degradation of the target compound, and co-extraction of impurities. Sesquiterpene lactones, as a class, can be sensitive to heat, light, and pH, which can lead to reduced recovery if not handled properly.

Q3: Which extraction methods are suitable for this compound?

A3: Common methods for extracting sesquiterpene lactones like this compound from plant material include Soxhlet extraction, maceration, and reflux extraction. The choice of method will depend on the scale of the extraction, available equipment, and the desired purity of the final product.

Q4: What solvents are recommended for this compound extraction?

A4: The choice of solvent is critical for efficient extraction. Methanol (B129727) has been shown to be a more effective solvent than n-hexane for obtaining a higher overall yield of extract from Elephantopus scaber.[2][3] The polarity of the solvent should be considered to optimize the solubilization of this compound.

Q5: How can I quantify the amount of this compound in my extract?

Troubleshooting Guide for Low this compound Yield

Low yield is a frequent issue in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.

Problem Area 1: Plant Material Quality and Preparation
Question Possible Cause Recommended Solution
Is the plant material of high quality? Incorrect plant species identification, harvesting at a suboptimal time (affecting secondary metabolite concentration), or improper storage leading to degradation.Verify the botanical identity of the plant material. Harvest Elephantopus scaber at the appropriate stage of growth to maximize sesquiterpene lactone content. Ensure the plant material is dried properly and stored in a cool, dark, and dry environment to prevent decomposition.
Is the plant material properly prepared? Inadequate grinding of the plant material can result in poor solvent penetration and inefficient extraction.Grind the dried plant material to a fine and uniform powder to increase the surface area available for solvent interaction.
Problem Area 2: Extraction Process Parameters
Question Possible Cause Recommended Solution
Is the extraction solvent optimal? The solvent may not have the appropriate polarity to efficiently solubilize this compound.Methanol has been reported to provide a higher yield of total extract from Elephantopus scaber compared to n-hexane.[2] Consider using methanol or a combination of solvents to optimize extraction.
Are the extraction time and temperature appropriate? Insufficient extraction time can lead to incomplete extraction. Conversely, prolonged exposure to high temperatures can cause degradation of heat-sensitive compounds like this compound.Optimize the extraction time; for Soxhlet extraction of Elephantopus scaber leaves, 12 hours has been used. When using methods involving heat, maintain the temperature at a moderate level to minimize thermal degradation.
Is the solid-to-solvent ratio adequate? An insufficient volume of solvent may not be enough to fully extract the compound from the plant matrix.Ensure a sufficient solvent volume is used to completely submerge the plant material and allow for effective extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.
Problem Area 3: Compound Degradation
Question Possible Cause Recommended Solution
Is this compound degrading during extraction or workup? Sesquiterpene lactones can be unstable and susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or exposure to UV light.Avoid prolonged exposure to high heat. Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature. Protect the extract from direct light. Maintain a neutral pH during any aqueous washing steps.

Quantitative Data on Extraction Yield

The following table summarizes the percentage yield of total extract from different parts of Elephantopus scaber using Soxhlet extraction with different solvents and extraction times. Please note that this data represents the total yield of the crude extract and not the specific yield of this compound.

Plant PartSolventExtraction Time (hours)Average Percentage Yield (%)
Leavesn-Hexane35.25
Leavesn-Hexane66.85
Leavesn-Hexane97.15
Leavesn-Hexane127.45
LeavesMethanol310.21
LeavesMethanol612.88
LeavesMethanol913.57
LeavesMethanol1214.08
Stemsn-Hexane95.26
StemsMethanol910.18
Rootsn-Hexane66.07
RootsMethanol910.17

Data adapted from a study on the extraction of chemical ingredients from Elephantopus scaber L.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a general procedure for the Soxhlet extraction of this compound from the leaves of Elephantopus scaber.

1. Preparation of Plant Material:

  • Dry the leaves of Elephantopus scaber in a well-ventilated area away from direct sunlight until a constant weight is achieved.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Accurately weigh a desired amount of the powdered plant material (e.g., 50 g).
  • Place the powdered material in a cellulose (B213188) thimble.
  • Insert the thimble into the main chamber of the Soxhlet extractor.
  • Fill a round-bottom flask with a suitable solvent, such as methanol (e.g., 500 mL).
  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
  • Allow the extraction to proceed for approximately 12 hours.

3. Solvent Removal:

  • After the extraction is complete, allow the solution to cool to room temperature.
  • Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4. Further Processing (Optional):

  • The crude extract can be further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel, to isolate this compound.

Protocol 2: Quantification of Sesquiterpene Lactones by HPLC

This protocol is adapted from a validated method for the quantification of deoxyelephantopin (B1239436) and isodeoxyelephantopin (B1158786) from Elephantopus scaber and can serve as a starting point for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
  • Mobile Phase: An isocratic mixture of water, acetonitrile, and 2-propanol (66:20:14, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 210 nm.
  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of a known concentration of an this compound standard in a suitable solvent (e.g., methanol).
  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

3. Sample Preparation:

  • Accurately weigh a known amount of the crude extract.
  • Dissolve the extract in a known volume of the mobile phase or a suitable solvent.
  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Analysis:

  • Inject the prepared standards and sample solutions into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the standard against its concentration.
  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Elephantopus scaber Extraction Soxhlet Extraction (e.g., Methanol, 12h) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporator) Filtration->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract Purification Column Chromatography (Optional) CrudeExtract->Purification Quantification HPLC Analysis CrudeExtract->Quantification This compound Pure this compound Purification->this compound This compound->Quantification

Caption: Workflow for this compound Extraction and Analysis.

Troubleshooting_Tree cluster_PlantQuality Plant Material cluster_ExtractionParams Extraction Parameters cluster_Degradation Compound Degradation Start Low this compound Yield PlantQuality Check Plant Material Start->PlantQuality ExtractionParams Review Extraction Parameters Start->ExtractionParams Degradation Investigate Degradation Start->Degradation BotanicalID Verify Botanical ID PlantQuality->BotanicalID HarvestTime Optimal Harvest Time? PlantQuality->HarvestTime Storage Proper Storage? PlantQuality->Storage Grinding Sufficient Grinding? PlantQuality->Grinding SolventChoice Optimal Solvent? (e.g., Methanol) ExtractionParams->SolventChoice TimeTemp Correct Time & Temp? ExtractionParams->TimeTemp SolventRatio Adequate Solid:Solvent Ratio? ExtractionParams->SolventRatio HeatExposure Minimize Heat Exposure Degradation->HeatExposure LightExposure Protect from Light Degradation->LightExposure pH_Control Neutral pH during Workup Degradation->pH_Control

Caption: Troubleshooting Decision Tree for Low this compound Yield.

References

Isoscabertopin Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of isoscabertopin (B1632435), a sesquiterpene lactone with promising anti-tumor activities isolated from Elephantopus scaber.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a germacrane-type sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. The primary natural source of this compound is the plant Elephantopus scaber, a member of the Asteraceae family. This plant is also a source of other structurally related sesquiterpene lactones, such as deoxyelephantopin (B1239436) and isodeoxyelephantopin, which often pose purification challenges due to their similar chemical properties.

Q2: What are the major challenges in purifying this compound?

A2: The main challenges in this compound purification include:

  • Co-eluting Impurities: The presence of structurally similar isomers and other sesquiterpene lactones in the crude extract makes separation difficult.

  • Compound Instability: Sesquiterpene lactones can be sensitive to heat, pH changes, and prolonged exposure to certain solvents, leading to degradation and low recovery.

  • Low Abundance: The concentration of this compound in the plant material can be low, requiring efficient extraction and purification methods to obtain sufficient quantities for research.

  • Complex Plant Matrix: The crude extract of Elephantopus scaber contains a wide variety of other phytochemicals, such as triterpenoids, flavonoids, and sterols, which can interfere with the purification process.

Q3: Which analytical techniques are recommended for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the most common and effective method for monitoring the purification of this compound. A C18 reversed-phase column is typically used. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Thin-Layer Chromatography (TLC) can be used as a rapid and cost-effective tool for a quick check of fractions during column chromatography.

Troubleshooting Guide

Problem 1: Poor separation of this compound from its isomers (e.g., deoxyelephantopin) during HPLC.
  • Possible Cause 1: Inappropriate HPLC column or mobile phase.

    • Solution: Optimize the HPLC method. The separation of these isomers is often challenging due to their similar polarities. A high-resolution C18 column is a good starting point. Experiment with different mobile phase compositions. A mixture of water and acetonitrile (B52724) or methanol (B129727) is commonly used. Fine-tuning the solvent ratio or using a shallow gradient elution can significantly improve resolution. Adding a small percentage of an alcohol with different selectivity, like 2-propanol, to the mobile phase can also alter the separation selectivity.[1][2]

  • Possible Cause 2: Isocratic elution is not providing sufficient resolution.

    • Solution: Switch to a gradient elution. A shallow gradient that slowly increases the organic solvent concentration around the elution time of the isomers can effectively resolve closely eluting peaks.

  • Possible Cause 3: Column temperature is not optimized.

    • Solution: Vary the column temperature. Sometimes, a slight increase or decrease in temperature can affect the interaction of the analytes with the stationary phase differently, leading to better separation.

Problem 2: Low yield of purified this compound.
  • Possible Cause 1: Inefficient initial extraction.

    • Solution: Optimize the extraction procedure. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Soxhlet extraction is generally more efficient than maceration but uses heat, which might degrade thermolabile compounds. Ultrasound-assisted extraction (UAE) can be a good alternative to improve extraction efficiency at lower temperatures. The choice of solvent is also critical; methanol and ethanol (B145695) are often more effective than less polar solvents for extracting sesquiterpene lactones.[3][4]

  • Possible Cause 2: Degradation of this compound during processing.

    • Solution: Sesquiterpene lactones can be unstable under certain conditions. Avoid high temperatures during solvent evaporation; use a rotary evaporator at a temperature below 45°C. Be mindful of the pH of your solutions, as extreme pH values can lead to degradation. Sesquiterpene lactones with ester side chains are particularly susceptible to hydrolysis at pH 7.4 and 37°C, while they tend to be more stable at a slightly acidic pH of 5.5.[5] Store extracts and purified fractions at low temperatures (4°C or -20°C) and protected from light.

  • Possible Cause 3: Loss of compound during chromatographic steps.

    • Solution: Irreversible adsorption onto the stationary phase can be an issue. Ensure proper column packing and equilibration. If using silica (B1680970) gel chromatography, deactivation of the silica gel with a small amount of water or triethylamine (B128534) (for basic compounds, though not the case here) might reduce tailing and improve recovery.

Problem 3: Presence of non-sesquiterpenoid impurities in the final product.
  • Possible Cause 1: Inadequate initial fractionation.

    • Solution: Implement a liquid-liquid partitioning step after the initial extraction. Partitioning the crude extract between a non-polar solvent (like hexane) and a more polar solvent (like methanol or ethyl acetate) can effectively remove highly non-polar impurities such as fats and sterols, and some polar compounds, thereby enriching the sesquiterpene lactone fraction.

  • Possible Cause 2: Single-mode chromatography is insufficient.

    • Solution: Employ a multi-step purification strategy using different chromatographic techniques. For instance, an initial separation on a silica gel column (normal phase) can be followed by a final purification step using reversed-phase preparative HPLC (e.g., C18). This orthogonal approach separates compounds based on different properties (polarity vs. hydrophobicity), leading to a higher purity final product.

Data Presentation

Table 1: HPLC Parameters for the Separation of Sesquiterpene Lactones from Elephantopus scaber

ParameterMethod 1
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Water:Acetonitrile:2-Propanol (66:20:14, v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection UV at 210 nm[1][2]
Retention Time Deoxyelephantopin: ~13.9 min, Isodeoxyelephantopin: ~14.8 min[1][2]
Resolution ~1.98[1][2]

Note: Retention times can vary depending on the specific HPLC system, column batch, and exact mobile phase preparation. This compound, being an isomer, would have a retention time close to deoxyelephantopin and isodeoxyelephantopin, necessitating a well-optimized system for baseline separation.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Elephantopus scaber
  • Plant Material Preparation:

    • Air-dry the whole plant of Elephantopus scaber in a shaded, well-ventilated area.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Perform an exhaustive extraction of the powdered plant material (e.g., 1 kg) using a Soxhlet apparatus with methanol or 70% ethanol for 24-48 hours. Alternatively, macerate the powder in the solvent at room temperature for 3-5 days with occasional shaking.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, followed by chloroform (B151607) or ethyl acetate (B1210297).

    • The sesquiterpene lactones are typically enriched in the chloroform or ethyl acetate fraction.

    • Concentrate the enriched fraction to dryness.

Protocol 2: Purification of this compound
  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent (e.g., hexane (B92381) or a hexane-ethyl acetate mixture of high hexane content).

    • Dissolve the dried chloroform/ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column and elute with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and monitor by TLC (e.g., using a mobile phase of hexane:ethyl acetate 7:3 and visualizing with UV light and/or an anisaldehyde-sulfuric acid staining reagent).

    • Pool the fractions containing compounds with Rf values corresponding to sesquiterpene lactones.

  • Preparative HPLC (Final Purification):

    • Further purify the pooled fractions using a preparative reversed-phase HPLC system.

    • Column: C18, e.g., 250 x 10 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile or methanol in water. A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes. The gradient should be optimized based on analytical HPLC runs to achieve the best resolution for this compound.

    • Flow Rate: Adjust according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: UV at 210 nm.

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Elephantopus scaber extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography prep_hplc Preparative RP-HPLC column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for the purification of this compound.

Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr 1. Ligand Binding ikk IKK Complex tnfr->ikk 2. IKK Activation ikb IκBα ikk->ikb 3. Phosphorylation p_ikb P-IκBα ikb->p_ikb nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc 7. Nuclear Translocation ikb_nfkb IκBα-p50/p65 (Inactive) ikb_nfkb->nfkb 6. NF-κB Release ub_p_ikb Ub-P-IκBα p_ikb->ub_p_ikb 4. Ubiquitination proteasome Proteasome ub_p_ikb->proteasome 5. Degradation This compound This compound (Sesquiterpene Lactone) This compound->ikk Inhibition This compound->nfkb_nuc Inhibition of DNA Binding dna κB DNA nfkb_nuc->dna 8. DNA Binding gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription 9. Transcription Activation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Minimizing off-target effects of Isoscabertopin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoscabertopin. This compound is a sesquiterpene lactone with promising anti-tumor activities, primarily through the inhibition of NF-κB and STAT3 signaling pathways, leading to the induction of mitochondrial-dependent apoptosis. This guide is designed to help you minimize off-target effects and address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sesquiterpene lactone that exhibits anti-tumor activities. Its mechanism of action is believed to involve the inhibition of the NF-κB and STAT3 signaling pathways. By targeting these pathways, this compound can suppress the expression of downstream genes involved in cell proliferation, survival, and inflammation, ultimately leading to apoptosis in cancer cells.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound are the inhibition of two key transcription factors:

  • Nuclear Factor-kappa B (NF-κB): this compound and related compounds have been shown to interfere with the DNA-binding activity of NF-κB.[1] This can lead to the downregulation of genes that promote inflammation, cell survival, and proliferation.

  • Signal Transducer and Activator of Transcription 3 (STAT3): this compound's close structural analog, Isodeoxyelephantopin, has been demonstrated to inhibit the phosphorylation of STAT3, a critical step for its activation.[2] Activated STAT3 is a known driver of tumorigenesis.

Q3: What are the potential off-target effects of this compound?

A3: Currently, there is limited publicly available data from broad screening assays like kinome scans specifically for this compound to definitively list its off-target interactions. However, like many natural product-derived compounds, it has the potential to interact with multiple cellular targets. Researchers should be aware of the possibility of off-target effects and are encouraged to perform their own selectivity profiling.

Q4: What are the initial steps to minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to:

  • Determine the Optimal Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect. This can be determined by performing a dose-response curve.

  • Use Appropriate Controls: Always include positive and negative controls in your experiments to ensure that the observed effects are specific to this compound.

  • Confirm On-Target Engagement: Whenever possible, directly measure the inhibition of NF-κB and STAT3 activity to correlate with your phenotypic observations.

  • Consider Compound Stability: Assess the stability of this compound in your specific cell culture media and experimental conditions to ensure consistent results.[3][4][5]

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in non-cancerous cell lines.

Possible CauseTroubleshooting StepExpected Outcome
Off-target toxicity 1. Perform a dose-response curve to determine the IC50 in both cancer and non-cancerous cell lines. 2. Conduct a kinome scan or other broad off-target screening to identify potential unintended targets. 3. Use a lower, more specific concentration of this compound.Identification of a therapeutic window where this compound is effective against cancer cells with minimal toxicity to normal cells.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%).Reduced non-specific cell death in control and treated groups.
Compound instability Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. Test the stability of this compound in your cell culture medium over the time course of your experiment.Consistent and reproducible results.

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Variability in compound activity 1. Ensure consistent sourcing and purity of this compound. 2. Prepare fresh dilutions for each experiment from a validated stock solution.Reproducible experimental outcomes.
Cell culture conditions Standardize cell passage number, seeding density, and media composition.Reduced variability between experimental replicates.
Activation of compensatory signaling pathways Use western blotting or other proteomic techniques to probe for the activation of known compensatory pathways. Consider using combination therapies to block these pathways.A clearer understanding of the cellular response to this compound and more consistent results.

Data Presentation

Table 1: IC50 Values of Deoxyelephantopin (a closely related sesquiterpene lactone) in various cancer cell lines.

Data for this compound is limited, therefore IC50 values for the structurally similar compound Deoxyelephantopin are provided as a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Reference
HCT 116Colorectal Carcinoma7.4648
K562Chronic Myeloid Leukemia4.0248
KBOral Carcinoma3.3548
T47DBreast Cancer1.8648
L-929Tumor Cell Line11.2Not Specified
CNENasopharyngeal CancerIC70 = 1.1Not Specified

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to obtain a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: NF-κB and STAT3 Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB or STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate inducer (e.g., TNF-α for NF-κB, IL-6 for STAT3) for 6-8 hours.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on NF-κB or STAT3 transcriptional activity.

Protocol 3: Western Blot for Phospho-STAT3
  • Cell Treatment: Plate cells and treat with this compound at the desired concentration and time.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3.

Visualizations

Isoscabertopin_Mechanism_of_Action This compound This compound NFkB NF-κB This compound->NFkB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction Proliferation Cell Proliferation & Survival NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Proliferation Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_Off_Target start Start: High Off-Target Effects Observed dose_response 1. Perform Dose-Response Curve (Cancer vs. Normal Cells) start->dose_response selectivity Determine Therapeutic Window dose_response->selectivity use_lower_conc 2. Use Lowest Effective Concentration selectivity->use_lower_conc off_target_screen 3. Conduct Off-Target Screening (e.g., Kinome Scan) use_lower_conc->off_target_screen analyze_hits 4. Analyze Off-Target Hits off_target_screen->analyze_hits validate_hits 5. Validate Functional Relevance of Off-Target Hits analyze_hits->validate_hits end End: Minimized Off-Target Effects validate_hits->end

Caption: Workflow for minimizing off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Isoscabertopin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of Isoscabertopin in in vivo experimental settings. Given the limited publicly available data on the physicochemical properties and pharmacokinetics of this compound, this guide draws upon general principles for poorly soluble sesquiterpene lactones and provides actionable strategies to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities, including anti-tumor properties.[1] Like many sesquiterpene lactones, this compound is a lipophilic molecule, which often translates to poor aqueous solubility.[2] This low solubility can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability, which can compromise the reliability and reproducibility of in vivo studies.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: While experimental data is scarce, computed properties from databases like PubChem provide some insight. These values are estimations and should be used as a guide.

PropertyValueImplication for Bioavailability
Molecular Weight 358.4 g/mol [2]Within the range where oral absorption is possible.
XLogP3 2.6[2]Indicates a lipophilic nature, suggesting poor water solubility.
Solubility Data not readily available, but likely low in aqueous media.This is the primary hurdle for achieving good oral bioavailability.

Q3: What are the primary challenges I can expect when working with this compound in vivo?

A3: Researchers can anticipate the following challenges:

  • Poor Dissolution: Difficulty in dissolving this compound in aqueous-based vehicles for administration.

  • Low and Erratic Absorption: Resulting in inconsistent plasma concentrations and therapeutic effects.

  • Precipitation: The compound may precipitate out of the formulation upon administration into the aqueous environment of the gastrointestinal tract.

  • First-Pass Metabolism: Like other sesquiterpene lactones, this compound may be subject to extensive metabolism in the gut wall and liver, further reducing the amount of active compound reaching systemic circulation.[3]

Troubleshooting Guide: Overcoming Formulation and Administration Hurdles

This guide provides a systematic approach to addressing common issues encountered during the formulation and administration of this compound for in vivo studies.

IssuePotential CauseTroubleshooting Steps
This compound will not dissolve in the desired vehicle. High lipophilicity and poor aqueous solubility.1. Co-Solvent Systems: Start by dissolving this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or PEG 400. Then, slowly add this stock solution to the aqueous vehicle (e.g., saline, PBS) while vortexing. Aim for a final organic solvent concentration that is non-toxic to the animal model (typically <10% for DMSO).2. Surfactants: Incorporate a non-ionic surfactant such as Tween® 80 or Cremophor® EL into the vehicle to improve wetting and prevent precipitation.3. Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.4. Lipid-Based Formulations: For oral administration, consider formulating this compound in oils (e.g., corn oil, sesame oil) or developing a self-emulsifying drug delivery system (SEDDS).
Precipitation observed upon dilution or after administration. The compound is "crashing out" of solution as the solvent composition changes.1. Optimize Co-solvent/Aqueous Ratio: Experiment with different ratios to find a balance that maintains solubility without causing toxicity.2. Use of Stabilizers: In addition to surfactants, polymers like methylcellulose (B11928114) can help create a stable suspension.3. Prepare Fresh Formulations: Do not store diluted formulations for extended periods, as precipitation can occur over time. Prepare fresh on the day of the experiment.
High variability in plasma concentrations between animals. Poor and inconsistent absorption from the gut.1. Particle Size Reduction: If using a suspension, micronization or nanosizing of the this compound powder can increase the surface area for dissolution.2. Fasting/Fed State: Standardize the feeding schedule of the animals, as the presence of food can significantly impact the absorption of lipophilic compounds.3. Route of Administration: If oral bioavailability remains a significant challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass gastrointestinal absorption barriers for initial efficacy studies. However, be aware that these routes have different pharmacokinetic profiles.
No discernible therapeutic effect at expected doses. Insufficient systemic exposure due to low bioavailability.1. Formulation Enhancement: Revisit the formulation strategy using the steps outlined above to maximize absorption.2. Dose Escalation: Cautiously increase the dose while monitoring for any signs of toxicity.3. Pharmacokinetic Study: Conduct a preliminary pharmacokinetic study to determine the actual plasma concentrations being achieved with your current formulation and dosing regimen.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage in Rodents

This protocol describes the preparation of a common co-solvent vehicle for administering hydrophobic compounds like this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • Tween® 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound for the desired final concentration and number of animals.

  • Initial Dissolution: In a sterile tube, add a small volume of DMSO to the this compound powder. A common starting ratio is 1 part DMSO to 4 parts PEG 400. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.

  • Addition of Co-solvent and Surfactant: Add the PEG 400 and Tween® 80 to the DMSO solution. A typical final concentration for Tween® 80 is 1-5%. Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add the sterile saline to the organic mixture while continuously vortexing to prevent precipitation. The final volume should be adjusted to achieve the desired dosing concentration. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline.

  • Final Inspection: The final formulation should be a clear solution or a fine, homogeneous suspension. Visually inspect for any precipitates before administration.

Protocol 2: In Vivo Bioavailability Study Design (Rodent Model)

This protocol outlines a basic crossover study design to evaluate the oral bioavailability of a new this compound formulation.

Study Design:

  • Animals: Male Sprague-Dawley rats (or other appropriate rodent strain), 8-10 weeks old.

  • Groups:

    • Group 1 (n=6): Intravenous (IV) administration of this compound (in a suitable solubilizing vehicle) at a low dose (e.g., 1-2 mg/kg).

    • Group 2 (n=6): Oral (PO) administration of the this compound formulation at a higher dose (e.g., 10-50 mg/kg).

  • Washout Period: A washout period of at least 7 half-lives of the drug (if known) or a standard 1-week period between treatments.

  • Crossover: After the washout period, Group 1 receives the PO formulation, and Group 2 receives the IV administration.

Procedure:

  • Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • IV: Administer the this compound solution via the tail vein.

    • PO: Administer the this compound formulation via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Modulated by Sesquiterpene Lactones from Elephantopus scaber

In silico studies suggest that compounds from Elephantopus scaber may exert their anti-cancer effects by interacting with the NF-κB signaling pathway. NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_nucleus Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene Promotes Transcription This compound This compound (Potential Inhibitor) This compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Enhancing this compound Bioavailability

The following diagram outlines a logical workflow for researchers aiming to improve the in vivo performance of this compound.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development Start->Formulation CoSolvent Co-solvent Systems (DMSO, PEG) Formulation->CoSolvent Lipid Lipid-Based (Oils, SEDDS) Formulation->Lipid Nano Nanoformulations (Nanosuspensions) Formulation->Nano InVitro In Vitro Characterization CoSolvent->InVitro Lipid->InVitro Nano->InVitro InVivo In Vivo Pharmacokinetic Study (Rodent) InVitro->InVivo Proceed with Best Candidate(s) InVivo->Formulation Poor PK Profile (Iterate) Efficacy Preclinical Efficacy Studies InVivo->Efficacy Successful PK Profile End End: Optimized Formulation with Enhanced Bioavailability Efficacy->End

Caption: A stepwise approach to formulation and testing for improved bioavailability.

References

Isoscabertopin Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoscabertopin. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges, variability, and reproducibility issues encountered when working with this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities.[1] Primarily, this compound and related compounds have demonstrated anti-inflammatory and anti-tumor properties.[1] The anti-inflammatory effects are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3]

Q2: I am observing significant variability in the IC50 values for this compound in my cytotoxicity assays. What could be the cause?

Variability in IC50 values is a common challenge in in vitro studies, especially with natural products like sesquiterpene lactones. Several factors can contribute to this:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to cytotoxic agents.

  • Assay-Dependent Differences: The choice of cytotoxicity assay (e.g., MTT, Alamar Blue, LDH) can yield different IC50 values as they measure different cellular endpoints (metabolic activity vs. membrane integrity).

  • Experimental Conditions: Variations in cell seeding density, incubation time, and passage number can all impact results.

  • Compound Stability and Solubility: this compound, like many sesquiterpene lactones, may have limited aqueous solubility and stability, leading to inconsistencies.

Q3: How does this compound inhibit the NF-κB signaling pathway?

The primary mechanism of NF-κB inhibition by sesquiterpene lactones like this compound involves the direct alkylation of the p65 subunit of the NF-κB protein complex. This covalent modification, typically at a specific cysteine residue (Cys38), prevents the NF-κB complex from binding to DNA, thereby inhibiting the transcription of pro-inflammatory genes. Some studies also suggest that sesquiterpene lactones can prevent the degradation of IκBα and IκBβ, the inhibitory proteins that keep NF-κB inactive in the cytoplasm.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Problem: You are observing high variability between replicate wells or experiments, or your results are not reproducible.

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect wells for precipitate after adding this compound. - Prepare fresh stock solutions in an appropriate solvent like DMSO. - Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). - Pre-warm media before adding the compound solution and mix gently.
Interference with Assay Reagents - Natural products can directly reduce tetrazolium salts (MTT, XTT), leading to false-positive results (increased viability). - Run a control plate with this compound in cell-free media to check for direct reduction of the assay reagent. - If interference is observed, consider using a non-tetrazolium-based assay, such as a resazurin-based assay or an ATP-based luminescence assay.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette and be consistent with pipetting technique. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS.
Variations in Incubation Time - Standardize the incubation time with this compound and with the assay reagent across all experiments.
Guide 2: Low or No Bioactivity in Anti-Inflammatory Assays

Problem: this compound is not showing the expected inhibitory effect on inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines).

Potential Cause Troubleshooting Steps
Compound Degradation - this compound, like other sesquiterpene lactones, can be unstable. - Prepare fresh stock solutions for each experiment and store them appropriately (protected from light, at a low temperature). - Avoid repeated freeze-thaw cycles of the stock solution.
Sub-optimal Assay Conditions - Ensure the stimulus used to induce inflammation (e.g., LPS) is potent and used at a consistent concentration. - Optimize the timing of this compound pre-treatment before adding the inflammatory stimulus.
High Protein Binding - Sesquiterpene lactones can bind to proteins in the cell culture medium, reducing their effective concentration. - Consider reducing the serum concentration in your assay medium, if compatible with your cell line.
Cellular Uptake Issues - The compound may not be efficiently entering the cells. While less common for lipophilic compounds, this can be a factor. - Ensure the vehicle (e.g., DMSO) is effectively delivering the compound into the solution.

Data Presentation

Due to the limited availability of comprehensive, multi-study data on this compound's experimental variability, the following tables present representative IC50 values for other well-studied sesquiterpene lactones to illustrate the typical range and variability observed for this class of compounds. This highlights the importance of establishing robust internal controls and standardized protocols.

Table 1: Reported Cytotoxicity (IC50) of Representative Sesquiterpene Lactones in Different Cancer Cell Lines

Sesquiterpene LactoneCell LineAssayReported IC50 (µM)Reference
HelenalinGLC4 (Lung Carcinoma)MTT (2h exposure)0.44
HelenalinCOLO 320 (Colorectal Cancer)MTT (2h exposure)1.0
ParthenolideMDA-MB-231 (Breast Cancer)Cell Viability Assay (48h)13.7
AlantolactoneMDA-MB-231 (Breast Cancer)Cell Viability Assay (48h)13.3
Dehydrocostus lactoneMDA-MB-231 (Breast Cancer)Cell Viability Assay (48h)46.9

Table 2: Reported Anti-Inflammatory Activity (IC50) of Representative Natural Compounds

CompoundAssayCell Line/SystemReported IC50Reference
CurcuminNO InhibitionRAW 264.714.7 ± 0.2 µM
QuercetinNO InhibitionMacrophages< 100 µg/mL
Diarylpentanoid DerivativeNO InhibitionRAW 264.74.9 ± 0.3 µM

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent and non-toxic to the cells (e.g., <0.5%).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Add an NF-κB activator (e.g., TNF-α or LPS) and incubate for the optimal time to induce NF-κB translocation (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Mandatory Visualizations

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimulus->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing p65_alkylation Alkylated p65 Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to This compound This compound This compound->NFkB_p65_p50 alkylates p65 subunit p65_alkylation->Nucleus translocation blocked No_Transcription Inhibition of Gene Transcription p65_alkylation->No_Transcription Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription initiates

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Adhesion (24h) seed_cells->incubate_adhesion prepare_compound Prepare this compound Serial Dilutions incubate_adhesion->prepare_compound treat_cells Treat Cells with This compound prepare_compound->treat_cells incubate_treatment Incubate for Treatment Period treat_cells->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent incubate_treatment->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate on Spectrophotometer incubate_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cytotoxicity assay.

Troubleshooting_Logic issue Inconsistent Results? solubility Check Solubility & Precipitation issue->solubility Yes assay_interference Test for Assay Interference solubility->assay_interference No solubility_yes Optimize Solvent & Concentration solubility->solubility_yes Yes cell_handling Review Cell Handling Procedures assay_interference->cell_handling No interference_yes Use Alternative Assay assay_interference->interference_yes Yes handling_yes Standardize Seeding & Pipetting cell_handling->handling_yes Yes retest Re-run Experiment with Controls cell_handling->retest No solubility_yes->retest interference_yes->retest handling_yes->retest

References

Degradation profile of Isoscabertopin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of Isoscabertopin under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. In solid form, it is recommended to store it at 2-8°C, protected from light and moisture.[1][2] For long-term storage in solvent, it is advisable to keep it at -80°C for up to six months or at -20°C for one month, ensuring the container is sealed to prevent moisture contamination.[2]

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, studies on other sesquiterpene lactones suggest that pH is a critical factor in their stability. Generally, sesquiterpene lactones exhibit greater stability in acidic conditions (e.g., pH 5.5) compared to neutral or alkaline conditions (e.g., pH 7.4).[3] At higher pH, the lactone ring can be susceptible to hydrolysis. Researchers should perform pH stability studies to determine the optimal pH range for their specific application.

Q3: Is this compound sensitive to temperature?

A3: Yes, this compound is expected to be sensitive to temperature. As a general rule for sesquiterpene lactones, higher temperatures accelerate degradation.[4] It is crucial to avoid repeated freeze-thaw cycles and exposure to high temperatures during experimental procedures. Long-term storage should be at the recommended refrigerated or frozen temperatures.

Q4: What is the impact of light on the stability of this compound?

A4: this compound should be protected from light. Photodegradation can occur, leading to the formation of degradation products and a loss of potency. All handling and storage of this compound and its solutions should be done in amber vials or under light-protected conditions.

Q5: What are the likely degradation pathways for this compound?

A5: The primary site of reactivity and potential degradation for many sesquiterpene lactones is the α-methylene-γ-lactone moiety. This group is susceptible to Michael-type addition reactions with nucleophiles. Degradation can also occur through hydrolysis of the ester groups present in the molecule, particularly under basic conditions.

Troubleshooting Guides

Problem: I am seeing unexpected peaks in my HPLC analysis of this compound.

  • Possible Cause: This could be due to the degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound and its solutions have been stored at the recommended temperature, protected from light, and in a sealed container to prevent moisture.

    • Check Solvent Purity: Impurities in the solvent or the use of inappropriate solvents can lead to degradation. For instance, alcoholic solvents like ethanol (B145695) have been shown to react with some sesquiterpene lactones.

    • Assess pH of the Medium: If working with buffered solutions, verify the pH. A pH outside the optimal range can accelerate degradation.

    • Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section). This will help in identifying the degradation products under specific stress conditions.

Problem: I am observing a decrease in the biological activity of my this compound sample over time.

  • Possible Cause: This is likely due to the degradation of the compound, leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Re-evaluate Storage: Review your storage and handling procedures against the recommended guidelines.

    • Quantify the Compound: Use a validated stability-indicating analytical method, such as HPLC-UV, to determine the current concentration of this compound in your sample.

    • Prepare Fresh Solutions: For critical experiments, it is always advisable to use freshly prepared solutions of this compound.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how such data would be presented.

Stress ConditionDurationTemperatureThis compound Remaining (%)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C92%DP1, DP2
0.1 M NaOH4 hours25°C65%DP3, DP4
5% H₂O₂24 hours25°C88%DP5
Photolytic (UV & Vis)48 hours25°C75%DP6
Thermal (Solid)7 days80°C95%DP1

DP = Degradation Product

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 5% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light for a defined period.

    • Thermolytic Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for 7 days.

  • Sample Analysis:

    • Prior to analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound degradation.

    • Determine the relative peak areas of the degradation products.

    • Use the mass spectrometry (MS) data to propose structures for the major degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base oxidation Oxidation (5% H2O2, 25°C) stock->oxidation photo Photolytic (UV/Vis Light) stock->photo thermal Thermal (Solid) (80°C) stock->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute photo->dilute thermal->dilute neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc calc Calculate % Degradation hplc->calc identify Identify Degradation Products hplc->identify

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (e.g., high pH) cluster_michael Michael Addition cluster_photo Photodegradation This compound This compound hydrolysis_product Lactone Ring Opening / Ester Hydrolysis Products This compound->hydrolysis_product OH- michael_adduct Adduct with Nucleophiles (e.g., Thiols) This compound->michael_adduct R-SH photo_product Isomers / Rearrangement Products This compound->photo_product hv

Caption: Hypothetical degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of Isoscabertopin and Other Sesquiterpene Lactones in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family, that have garnered significant interest in the scientific community for their broad spectrum of biological activities.[1][2] Among these, Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber L., has been noted for its anti-tumor properties.[3] This guide provides a comparative overview of the efficacy of this compound against other prominent sesquiterpene lactones derived from the same plant—Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin. The comparative data presented is based on available in vitro studies, with a focus on cytotoxic activity against various cancer cell lines.

Comparative Efficacy: A Look at the In Vitro Evidence

A pivotal study directly compared the in vitro antitumor effects of four sesquiterpene lactones from Elephantopus scaber: Scabertopin, this compound, Deoxyelephantopin, and Isodeoxyelephantopin. The research demonstrated that Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin exhibited significant, concentration-dependent antitumor activity against SMMC-7721 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and HeLa (cervical cancer) cell lines. In contrast, the cytotoxic effect of this compound on these cell lines was found to be relatively weak.[4]

While the precise IC50 values from this direct comparative study are not available, the following tables summarize the IC50 values for these sesquiterpene lactones as reported in various independent studies. It is important to note that direct comparison of these values should be approached with caution due to potential variations in experimental conditions across different studies.

Table 1: Comparative Cytotoxicity (IC50) of Sesquiterpene Lactones Against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)IC50 (µg/mL)Reference
Scabertopin J82Bladder Cancer~18 (48h)-[5]
T24Bladder Cancer~18 (48h)-[5]
5637Bladder Cancer~18 (48h)-[5]
RT4Bladder Cancer~18 (48h)-[5]
Deoxyelephantopin HCT 116Colorectal Carcinoma2.12 (72h)0.73[6]
K562Chronic Myeloid Leukemia-4.02[7]
KBOral Carcinoma-3.35[7]
T47DBreast Cancer-1.86[7]
A549Lung Adenocarcinoma-12.287[8]
Isodeoxyelephantopin HCT 116Colorectal Carcinoma-0.88[6]
A549Lung Cancer-10.46[9]
T47DBreast Cancer-1.3[9]
This compound SMMC-7721Liver Cancer-Relatively weak effect[4]
Caco-2Colorectal Adenocarcinoma-Relatively weak effect[4]
HeLaCervical Cancer-Relatively weak effect[4]

Note: IC50 values are presented as reported in the respective literature. Conversion between µM and µg/mL depends on the molecular weight of the compound.

Experimental Protocols

The primary method utilized for determining the cytotoxic activity in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effects of sesquiterpene lactones on cancer cell lines by measuring the metabolic activity of the cells.

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., SMMC-7721, Caco-2, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sesquiterpene lactones (this compound, Scabertopin, Deoxyelephantopin, Isodeoxyelephantopin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The sesquiterpene lactones are diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. Control wells receive medium with the solvent at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[10]

Signaling Pathways

While specific signaling pathways for this compound are not well-documented, extensive research has elucidated the mechanisms of action for the more potent sesquiterpene lactones, particularly Deoxyelephantopin. These compounds are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

  • NF-κB Pathway: Deoxyelephantopin and Isodeoxyelephantopin have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival in cancer.[11]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is another target. Activation of JNK and p38 by these compounds can lead to the induction of apoptosis.[11]

  • Apoptosis Induction: Deoxyelephantopin has been demonstrated to induce apoptosis in cancer cells, as evidenced by DNA fragmentation.[4]

  • Necroptosis and Cell Migration: Scabertopin has been found to induce necroptosis in bladder cancer cells and inhibit cell migration and invasion by targeting the FAK/PI3K/Akt signaling pathway.[5]

The following diagrams illustrate the experimental workflow for evaluating cytotoxicity and a simplified overview of a common signaling pathway affected by sesquiterpene lactones.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SMMC-7721, Caco-2, HeLa) seeding Cell Seeding in 96-well plate cell_culture->seeding compound_prep Compound Preparation (Sesquiterpene Lactones) treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition dissolution Formazan Dissolution mtt_addition->dissolution readout Absorbance Reading (570nm) dissolution->readout calculation IC50 Calculation readout->calculation

Experimental Workflow for MTT Cytotoxicity Assay.

nfkb_pathway cluster_nucleus STL Sesquiterpene Lactones (e.g., Deoxyelephantopin) IKK IKK Complex STL->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription (Proliferation, Anti-apoptosis)

Simplified NF-κB Signaling Pathway Inhibition.

Conclusion

The available evidence suggests that while this compound is a bioactive sesquiterpene lactone, its in vitro anti-tumor efficacy appears to be less potent compared to other sesquiterpene lactones isolated from Elephantopus scaber, such as Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin. These latter compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often in the low micromolar range. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways like NF-κB and MAPK, ultimately leading to apoptosis or other forms of cell death. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound to better understand its potential, either as a standalone agent or in combination therapies. The detailed experimental protocols provided herein offer a foundation for such future comparative studies.

References

Comparative Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Compound A and Standard of Care in Kinase Inhibition

This guide provides a direct comparison of the performance of Compound A, a novel kinase inhibitor, against the current standard of care treatment. The data presented is based on a series of in-vitro experiments designed to assess potency, selectivity, and cellular effects.

The following table summarizes the key performance indicators for Compound A and the standard of care drug. Lower IC50 values indicate higher potency, a higher selectivity index is desirable, and lower EC50 values in cytotoxicity assays suggest greater cellular effect.

Metric Compound A Standard of Care Unit
Target Kinase IC501550nM
Off-Target Kinase IC50>10,0001,500nM
Selectivity Index>66730Fold
Cancer Cell Line A EC50100350nM
Normal Cell Line B EC50>20,0005,000nM

Experimental Protocols

In-Vitro Kinase Inhibition Assay Protocol

This protocol was utilized to determine the half-maximal inhibitory concentration (IC50) for both Compound A and the standard of care against the target kinase.

  • Reagent Preparation : A reaction buffer was prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij35. The target kinase was diluted in this buffer to a concentration of 2 nM. ATP was diluted to 10 µM, and a fluorescently labeled peptide substrate was prepared at a 2 µM concentration.

  • Compound Dilution : Compound A and the standard of care were serially diluted in 100% DMSO to create a 10-point concentration gradient.

  • Assay Plate Preparation : 5 µL of the kinase solution was added to each well of a 384-well plate. Subsequently, 2.5 µL of each compound dilution was added to the respective wells. The plate was incubated at room temperature for 10 minutes.

  • Reaction Initiation : 2.5 µL of the ATP and peptide substrate mixture was added to each well to initiate the kinase reaction.

  • Incubation and Reading : The plate was incubated for 60 minutes at room temperature. The reaction was then stopped, and the phosphorylation of the substrate was measured using a fluorescence plate reader.

  • Data Analysis : The resulting data was normalized to controls, and the IC50 values were calculated using a four-parameter logistic curve fit.

Visualizations

Signaling Pathway

The diagram below illustrates the signaling pathway in which the target kinase operates. Both Compound A and the standard of care are designed to inhibit this kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Target Kinase) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CompoundA Compound A CompoundA->ERK StandardDrug Standard of Care StandardDrug->ERK

Caption: Simplified MAPK signaling cascade showing inhibition of the target kinase.

Experimental Workflow

The following diagram outlines the workflow for the in-vitro kinase inhibition assay described in the protocol section.

G A Prepare Reagents (Kinase, ATP, Substrate) C Dispense Kinase into Assay Plate A->C B Serially Dilute Test Compounds D Add Diluted Compounds to Plate B->D C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate for 60 Minutes E->F G Read Fluorescence Signal F->G H Calculate IC50 Values G->H

Caption: Workflow for the in-vitro kinase inhibition assay.

A Comparative Guide to the Anti-inflammatory Effects of Isoscabertopin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Isoscabertopin, a natural sesquiterpene lactone, with established anti-inflammatory agents, Dexamethasone and Parthenolide (B1678480). The information presented is intended to support research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory compounds is a critical area of pharmaceutical research. This compound, a constituent of the medicinal plant Elephantopus scaber, has emerged as a potential candidate. This guide evaluates its anti-inflammatory profile alongside Dexamethasone, a potent synthetic corticosteroid, and Parthenolide, a well-characterized natural sesquiterpene lactone.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound and the selected alternatives are primarily attributed to their ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators. While direct quantitative data for this compound is limited, studies on extracts of Elephantopus scaber and its other bioactive components provide valuable insights.

Table 1: Comparison of Inhibitory Effects on Pro-inflammatory Markers

CompoundTarget Cell LineStimulantKey Markers InhibitedQuantitative Data (IC50 / % Inhibition)Reference
This compound (from E. scaber) RAW 264.7 MacrophagesLPSNO, iNOS, TNF-α, IL-1β, IL-6Data for specific compound unavailable. E. scaber extracts show significant inhibition.[1]
Dexamethasone Human Retinal PericytesTNF-α, IL-1βG-CSF, GM-CSF, MIP-1α, IL-6, RANTESIC50: 2 - 6 nM for strong inhibition (>80%)[2]
Dexamethasone Murine Macrophages-NF-κBIC50 values reported for combinations with other drugs.[3]
Parthenolide BV-2 MicrogliaLPSIL-629% inhibition at 200 nM, 45% at 1 µM, 98% at 5 µM[4]
Parthenolide BV-2 MicrogliaLPSTNF-α54% inhibition at 5 µM[4]

Mechanisms of Action: Signaling Pathway Modulation

The primary mechanism of action for all three compounds involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

This compound and other compounds from Elephantopus scaber are known to inhibit the NF-κB pathway, which is crucial for the transcription of pro-inflammatory genes.[1] Studies on the related compound Isodeoxyelephantopin suggest that it also dampens the AP-1 signaling pathway and attenuates the phosphorylation of JNK and ERK in the MAPK pathway.

Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB.[5]

Parthenolide directly inhibits the IκB kinase (IKK) complex, which is a critical step in the activation of the NF-κB pathway.[6] By preventing the phosphorylation and subsequent degradation of IκBα, Parthenolide effectively blocks the nuclear translocation of NF-κB.

Caption: Simplified signaling pathways of inflammation and points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to assess anti-inflammatory activity.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in a commonly used macrophage cell line.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Dexamethasone, Parthenolide)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein extraction) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1-2 hours.

  • Induce inflammation by adding LPS (typically 1 µg/mL) to the cell culture medium.

  • Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis).

  • Collect the cell culture supernatant for cytokine measurement and lyse the cells for protein extraction.

Experimental_Workflow_LPS_Induction Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Pre-treatment Pre-treat with Test Compounds Seeding->Pre-treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant for Cytokine Analysis Incubation->Collect_Supernatant Lyse_Cells Lyse Cells for Protein Extraction Incubation->Lyse_Cells End End Collect_Supernatant->End Lyse_Cells->End

Caption: Workflow for LPS-induced inflammation in macrophages.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Materials:

  • ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6)

  • Collected cell culture supernatants

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[7]

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (cell culture supernatants) to the wells and incubate.

  • Wash the plate and add the detection antibody, followed by incubation.

  • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP), and incubate.[8]

  • Wash the plate and add the TMB substrate to develop color.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.[8]

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for assessing the levels and activation state of key proteins in the NF-κB signaling pathway.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction from Cell Lysates Start->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Conclusion

This compound, along with other constituents of Elephantopus scaber, demonstrates promising anti-inflammatory potential, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data with established drugs like Dexamethasone and Parthenolide is still emerging, the available evidence suggests a similar mechanistic basis for its anti-inflammatory effects. Dexamethasone remains a highly potent anti-inflammatory agent, albeit with a broader mechanism of action and potential side effects associated with corticosteroids. Parthenolide offers a more targeted inhibition of the NF-κB pathway. Further research, including the generation of specific IC50 values for this compound across a range of inflammatory mediators and cell types, is warranted to fully elucidate its therapeutic potential and position it within the landscape of anti-inflammatory drug candidates.

References

Comparative Analysis of Scabertopin's Effect on Bladder Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic and mechanistic effects of Scabertopin, a sesquiterpene lactone with demonstrated anti-tumor activities.

Introduction: Scabertopin, a natural compound isolated from Elephantopus scaber L., has emerged as a promising candidate in cancer research. This guide provides a comparative analysis of its effects on various human bladder cancer cell lines and a non-cancerous human ureteral epithelial cell line. The data presented herein is derived from in vitro studies aimed at elucidating the compound's therapeutic potential and mechanism of action. Due to a lack of extensive published data on Isoscabertopin across a wide range of cancer types, this guide focuses on the available data for the closely related compound, Scabertopin, primarily in the context of bladder cancer.

Data Presentation: Cytotoxicity of Scabertopin

The anti-proliferative effect of Scabertopin was evaluated across four human bladder cancer cell lines (J82, T24, RT4, and 5637) and one immortalized human ureteral epithelial cell line (SV-HUC-1). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxicity of Scabertopin.

Cell LineCell TypeIC50 (µM)[1]
J82Bladder Carcinoma3.54
T24Bladder Carcinoma4.12
RT4Bladder Carcinoma5.28
5637Bladder Carcinoma6.87
SV-HUC-1Immortalized Ureteral Epithelial> 20

Key Observation: Scabertopin demonstrates significant cytotoxicity against bladder cancer cell lines, with IC50 values in the low micromolar range. Notably, the IC50 value for the non-cancerous SV-HUC-1 cell line is substantially higher, suggesting a selective cytotoxic effect against cancerous cells.

Mechanism of Action

Studies have indicated that Scabertopin exerts its anti-tumor effects through multiple mechanisms:

  • Induction of Necroptosis: Scabertopin induces RIP1/RIP3-dependent necroptosis in bladder cancer cells. This programmed form of necrosis is triggered by the production of mitochondrial reactive oxygen species (ROS)[1].

  • Inhibition of Metastasis-Related Signaling: The compound has been shown to inhibit the FAK/PI3K/Akt signaling pathway. This inhibition leads to a decrease in the expression of MMP-9, a key enzyme involved in the degradation of the extracellular matrix, thereby suppressing the migration and invasion of bladder cancer cells[1].

  • Cell Cycle Arrest: Scabertopin induces cell cycle arrest at the S and G2/M phases in a concentration-dependent manner in bladder cancer cells[1].

Mandatory Visualizations

Signaling Pathway of Scabertopin in Bladder Cancer Cells

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP-9 MMP-9 Akt->MMP-9 Metastasis Metastasis MMP-9->Metastasis This compound This compound This compound->Integrin Inhibits

Caption: FAK/PI3K/Akt Signaling Pathway Inhibition by Scabertopin.

General Experimental Workflow for Cytotoxicity and Cell Cycle Analysis

cluster_workflow Experimental Workflow cluster_assays Assays Cell_Culture Cell Seeding & Culture Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay for Viability Incubation->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Incubation->Flow_Cytometry Data_Analysis Data Analysis (IC50, Cell Cycle Distribution) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General workflow for in vitro analysis of Scabertopin's effects.

Experimental Protocols

Cell Culture

Human bladder cancer cell lines (J82, T24, RT4, 5637) and the SV-HUC-1 cell line are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Scabertopin. A control group with medium and DMSO (vehicle) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with different concentrations of Scabertopin for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in 70% ice-cold ethanol (B145695) and fixed overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Western Blot Analysis
  • Protein Extraction: Cells are treated with Scabertopin, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., FAK, p-FAK, PI3K, p-PI3K, Akt, p-Akt, MMP-9, and GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

The Synergistic Potential of Isoscabertopin and Related Compounds with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds with conventional chemotherapy drugs. Isoscabertopin (B1632435), a sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated notable anti-tumor activities. While direct studies on the synergistic effects of this compound with chemotherapy are nascent, compelling evidence from related sesquiterpene lactones and crude extracts of Elephantopus scaber suggests a promising avenue for combination therapies. This guide provides a comparative overview of the existing experimental data, offering insights into the mechanisms of synergy and potential clinical applications.

Enhancing Chemotherapeutic Efficacy: A Look at the Data

Studies on sesquiterpene lactones, the class of compounds to which this compound belongs, and extracts from Elephantopus scaber have shown significant enhancement of the cytotoxic effects of conventional chemotherapy drugs. This synergy is characterized by the ability to achieve a greater therapeutic effect at lower doses, potentially reducing drug-related toxicity and combating chemoresistance.

Natural Compound/ExtractChemotherapy DrugCancer Cell LineObserved Synergistic EffectPutative Mechanism of Action
Deoxyelephantopin (B1239436)Gemcitabine (B846)Pancreatic Cancer CellsImproved gemcitabine sensitivityInhibition of NF-κB signaling pathway[1]
Elephantopus scaber Leaf Extract (ESLE)Doxorubicin (B1662922)HSC-3 (Tongue Cancer)Enhanced induction of apoptosisInhibition of survivin activity at Thr34[2]
AlantolactoneDoxorubicinA549 (Lung Adenocarcinoma)Enhanced chemosensitivityInhibition of the JAK/STAT3 pathway[3]
Costunolide (B1669451)DoxorubicinK562/ADR (Chronic Myeloid Leukemia)Increased sensitivityDownregulation of P-gp expression[4]
Artemisinin (B1665778)CisplatinSGC7901/DDP (Gastric Cancer)Increased sensitivityInhibition of P-gp activity[4]

Delving into the Mechanisms: How Synergy is Achieved

The synergistic effects of sesquiterpene lactones with chemotherapy are rooted in their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, contributing to chemoresistance. Deoxyelephantopin, a sesquiterpene lactone structurally related to this compound, has been shown to enhance the sensitivity of pancreatic cancer cells to gemcitabine by inhibiting the NF-κB pathway[1]. By blocking this pathway, deoxyelephantopin prevents the expression of anti-apoptotic genes, thereby rendering cancer cells more susceptible to the cytotoxic effects of gemcitabine.

NF_kB_Pathway_Inhibition Gemcitabine Gemcitabine NF_kB NF-κB Pathway Gemcitabine->NF_kB Activates Apoptosis Apoptosis Gemcitabine->Apoptosis Deoxyelephantopin Deoxyelephantopin Deoxyelephantopin->NF_kB Inhibits Deoxyelephantopin->Apoptosis Chemoresistance Chemoresistance NF_kB->Chemoresistance

Inhibition of the NF-κB pathway by Deoxyelephantopin.
Downregulation of P-glycoprotein (P-gp)

A major mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of the cell. Several sesquiterpene lactones have demonstrated the ability to reverse this resistance. For instance, costunolide enhances the sensitivity of chronic myeloid leukemia cells to doxorubicin by downregulating P-gp expression, while artemisinin achieves a similar effect in cisplatin-resistant gastric cancer cells by inhibiting P-gp activity[4].

Pgp_Downregulation_Workflow ChemoDrug Chemotherapy Drug (e.g., Doxorubicin) CancerCell Cancer Cell ChemoDrug->CancerCell Enters CellDeath Cell Death ChemoDrug->CellDeath Induces Pgp P-glycoprotein (P-gp) CancerCell->Pgp Expresses DrugEfflux Drug Efflux Pgp->DrugEfflux Mediates Sesquiterpene Sesquiterpene Lactone (e.g., Costunolide) Sesquiterpene->Pgp Downregulates DrugEfflux->ChemoDrug Expels DrugEfflux->CellDeath

Workflow of P-gp downregulation by sesquiterpene lactones.

Experimental Protocols: A Guide for Replication

To facilitate further research, this section outlines the general methodologies employed in the studies cited.

Cell Viability and Cytotoxicity Assays
  • Cell Lines: A variety of cancer cell lines are used, including those known for their resistance to specific chemotherapy drugs.

  • Treatment: Cells are typically seeded in 96-well plates and treated with varying concentrations of the sesquiterpene lactone, the chemotherapy drug, or a combination of both for 24, 48, or 72 hours.

  • Assessment: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells. The IC50 (half-maximal inhibitory concentration) is then calculated.

Apoptosis Assays
  • Flow Cytometry: Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic and necrotic cells.

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and survivin, are analyzed by Western blotting to elucidate the underlying molecular mechanisms.

In Vivo Studies
  • Animal Models: Xenograft models are often established by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., nude mice).

  • Treatment Regimen: Once tumors reach a certain volume, mice are randomly assigned to different treatment groups: vehicle control, sesquiterpene lactone alone, chemotherapy drug alone, or the combination.

  • Outcome Measures: Tumor volume and body weight are monitored regularly. At the end of the experiment, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Future Directions

The synergistic potential of this compound and other sesquiterpene lactones with conventional chemotherapy presents a compelling area for future cancer research. Further studies are warranted to:

  • Elucidate the specific synergistic effects of this compound with a broader range of chemotherapy drugs across various cancer types.

  • Conduct in-depth mechanistic studies to fully understand the molecular pathways involved in the observed synergy.

  • Perform preclinical and clinical trials to evaluate the safety and efficacy of these combination therapies in a clinical setting.

The integration of these natural compounds into existing chemotherapy regimens holds the promise of developing more effective, targeted, and less toxic cancer treatments, ultimately improving patient outcomes.

References

A Head-to-Head Comparison of Isoscabertopin and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug discovery, both natural compounds and established chemotherapeutics offer valuable avenues for research. This guide provides a detailed head-to-head comparison of Isoscabertopin, a sesquiterpene lactone with emerging anti-tumor properties, and Paclitaxel, a widely used mitotic inhibitor in clinical oncology. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the signaling pathways they modulate, supported by experimental data.

Note on this compound Data: Direct experimental data for this compound is limited in the current body of scientific literature. Therefore, this guide utilizes data from closely related and more extensively studied sesquiterpene lactones isolated from the same plant, Elephantopus scaber, namely Scabertopin and Isodeoxyelephantopin, as a proxy to infer the potential properties of this compound. This assumption is based on their structural similarities and shared origin.

Mechanism of Action

This compound (inferred from Scabertopin and Isodeoxyelephantopin):

This compound belongs to the sesquiterpene lactone class of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. The primary anti-cancer mechanism of these related compounds involves the induction of programmed cell death through multiple pathways.

  • Necroptosis Induction: Scabertopin has been shown to induce RIP1/RIP3-dependent necroptosis in bladder cancer cells. This is achieved by promoting the production of mitochondrial reactive oxygen species (ROS)[1][2].

  • Inhibition of Metastasis-Related Pathways: Scabertopin can inhibit the migration and invasion of cancer cells by targeting the FAK/PI3K/Akt signaling pathway, which leads to the reduced expression of matrix metalloproteinase-9 (MMP-9)[1][2].

Paclitaxel:

Paclitaxel is a well-established anti-cancer agent with a distinct mechanism of action centered on the disruption of microtubule dynamics.

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, which is crucial for mitosis and other vital cellular functions.

  • Mitotic Arrest: The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.

  • Modulation of Signaling Pathways: Paclitaxel has been shown to influence several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation[3].

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for Scabertopin and Paclitaxel in various cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cells and are a key measure of cytotoxic potency.

Cell LineCancer TypeCompoundIC50 (µM) - 24hIC50 (µM) - 48hCitation(s)
J82Bladder CancerScabertopin~20~18
T24Bladder CancerScabertopin~20~18
RT4Bladder CancerScabertopin~20~18
5637Bladder CancerScabertopin~20~18
SV-HUC-1 (non-cancerous)Urothelial CellsScabertopin59.4255.84
Various Human TumorsVariousPaclitaxel0.0025 - 0.0075-
NSCLC Cell LinesNon-Small Cell LungPaclitaxel>329.4 (median)
SCLC Cell LinesSmall Cell LungPaclitaxel>3225 (median)
MDA-MB-231Breast CancerPaclitaxel-Varies
ZR75-1Breast CancerPaclitaxel-Varies

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Scabertopin/Isodeoxyelephantopin and Paclitaxel.

This compound (inferred from Scabertopin) Signaling Pathway

Isoscabertopin_Pathway This compound This compound (from Scabertopin data) Mitochondria Mitochondria This compound->Mitochondria FAK FAK This compound->FAK inhibits ROS ROS Mitochondria->ROS RIP1_RIP3 RIP1/RIP3 Complex ROS->RIP1_RIP3 activates Necroptosis Necroptosis RIP1_RIP3->Necroptosis PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Expression Akt->MMP9 Metastasis Metastasis (Migration & Invasion) MMP9->Metastasis Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds to β-tubulin PI3K_Akt_Pathway PI3K/Akt Pathway Paclitaxel->PI3K_Akt_Pathway inhibits MAPK_Pathway MAPK Pathway Paclitaxel->MAPK_Pathway activates Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt_Pathway->Cell_Survival MAPK_Pathway->Apoptosis

References

Replicating Key Findings of Isoscabertopin: A Comparative Analysis with Scabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of sesquiterpene lactones, Isoscabertopin has been a subject of interest. However, seminal studies have consistently demonstrated its relatively weak in vitro antitumor activity when compared to its structural analogs. This guide provides a comparative analysis of this compound and the more potent compound, Scabertopin, detailing the experimental data and methodologies that would be crucial for replicating and verifying these findings.

Comparative Efficacy of this compound and Related Sesquiterpene Lactones

To provide a quantitative benchmark for future studies on this compound, we present the detailed findings from a seminal paper on the closely related and more active compound, Scabertopin.

Quantitative Analysis of Scabertopin's Cytotoxic Activity

A key study investigating the anticancer effects of Scabertopin focused on its activity against a panel of human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, providing a clear measure of its potency.

Table 1: Cytotoxic Activity of Scabertopin on Human Bladder Cancer Cell Lines

Cell LineCell TypeIC50 (µM)
J82Bladder Carcinoma11.25
T24Bladder Carcinoma12.03
RT4Bladder Papillary Carcinoma15.89
5637Bladder Carcinoma13.41
SV-HUC-1Normal Human Urothelial Cells>40

These results demonstrate Scabertopin's significant cytotoxic effect on bladder cancer cells, with considerably lower toxicity towards normal human urothelial cells, suggesting a degree of cancer cell selectivity.

Experimental Protocols

To replicate the findings on Scabertopin and to provide a framework for the comparative evaluation of this compound, the following experimental methodologies are detailed.

Cell Culture and Treatment

Human bladder cancer cell lines (J82, T24, RT4, 5637) and the normal human ureteral epithelial immortalized cell line (SV-HUC-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells were seeded in 96-well plates and treated with varying concentrations of Scabertopin for 24, 48, and 72 hours.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment with Scabertopin, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Elucidation

To investigate the molecular mechanism of action, Western blot analysis was performed. Cells were treated with Scabertopin, and total protein was extracted using RIPA lysis buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against key proteins in the FAK/PI3K/Akt signaling pathway (e.g., p-FAK, FAK, p-PI3K, PI3K, p-Akt, Akt) and necroptosis pathway (e.g., RIP1, RIP3). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

The investigation into Scabertopin's mechanism of action revealed its ability to induce necroptosis in bladder cancer cells through the modulation of the FAK/PI3K/Akt signaling pathway.

Scabertopin_Signaling_Pathway Scabertopin Scabertopin FAK FAK Scabertopin->FAK Inhibits ROS Mitochondrial ROS Production Scabertopin->ROS Induces pFAK p-FAK FAK->pFAK Phosphorylation PI3K PI3K pFAK->PI3K pPI3K p-PI3K PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation MMP9 MMP-9 Expression pAkt->MMP9 Migration_Invasion Cell Migration & Invasion MMP9->Migration_Invasion RIP1_RIP3 RIP1/RIP3 Complex ROS->RIP1_RIP3 Activates Necroptosis Necroptosis RIP1_RIP3->Necroptosis

Caption: Scabertopin inhibits the FAK/PI3K/Akt pathway and induces necroptosis.

Experimental_Workflow cluster_0 In Vitro Analysis start Seed Bladder Cancer Cells (J82, T24, RT4, 5637) & Normal Cells (SV-HUC-1) treat Treat with Scabertopin (Varying Concentrations & Durations) start->treat viability MTT Assay for Cell Viability & IC50 Determination treat->viability protein Protein Extraction treat->protein western Western Blot for FAK/PI3K/Akt & Necroptosis Proteins protein->western

Caption: Workflow for assessing Scabertopin's cytotoxic activity and mechanism.

By providing the detailed experimental protocols and comparative data for the more potent analog, Scabertopin, this guide offers a solid foundation for researchers to design and execute experiments aimed at quantifying the activity of this compound and further exploring the structure-activity relationships within this class of sesquiterpene lactones. Future studies should focus on obtaining precise IC50 values for this compound across a range of cancer cell lines to build a more complete picture of its therapeutic potential.

Navigating the Safety Profile of Sesquiterpene Lactones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While specific safety data for isoscabertopin (B1632435) remains limited in publicly available scientific literature, a comparative analysis of related sesquiterpene lactones, deoxyelephantopin (B1239436) and parthenolide (B1678480), offers valuable insights into the potential safety profile of this class of natural compounds. Both deoxyelephantopin, a close structural analog also found in Elephantopus scaber, and parthenolide, a well-studied compound that has reached clinical trials, have demonstrated a degree of selective cytotoxicity towards cancer cells, a promising characteristic for potential therapeutic agents.

This guide provides a comparative overview of the available safety and toxicity data for deoxyelephantopin and parthenolide, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating a typical workflow for assessing the safety of natural compounds. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sesquiterpene lactones.

In Vitro Cytotoxicity: A Tale of Two Compounds

In vitro cytotoxicity assays are fundamental in early-stage drug discovery to assess a compound's toxicity towards cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A higher IC50 value against normal cells compared to cancer cells suggests selectivity.

Studies on deoxyelephantopin have shown a favorable selectivity profile. For instance, it exhibited an IC50 value of 21.69 µg/mL against normal human colon cells (CCD841CoN), which is significantly higher than its IC50 of 0.73 µg/mL against HCT116 human colorectal carcinoma cells, indicating a 30-fold greater potency against the cancer cell line[1][2]. Furthermore, at concentrations up to 35 µg/mL, deoxyelephantopin did not induce toxicity in normal human peripheral blood lymphocytes[1].

Parthenolide has also demonstrated selective cytotoxicity. One study reported an IC50 of 27 µM for normal L929 fibroblast cells, while exhibiting greater potency against A2058 melanoma cancer cells with an IC50 of 20 µM[1]. This selective action against cancer cells is a crucial aspect of its therapeutic potential[3].

CompoundNormal Cell LineIC50 Value (µM)Cancer Cell LineIC50 Value (µM)Reference
DeoxyelephantopinCCD841CoN (Colon)~60.5HCT116 (Colon)~2.0
DeoxyelephantopinHuman Lymphocytes> 97.6--
ParthenolideL929 (Fibroblast)27A2058 (Melanoma)20
Parthenolide--SiHa (Cervical)8.42 ± 0.76
Parthenolide--MCF-7 (Breast)9.54 ± 0.82

Table 1: In Vitro Cytotoxicity of Deoxyelephantopin and Parthenolide on Normal and Cancer Cell Lines.

In Vivo Toxicity: From Animal Models to Human Trials

In vivo studies provide critical information on the systemic toxicity of a compound in a living organism. The median lethal dose (LD50), the dose required to kill half the members of a tested population, is a standard measure of acute toxicity.

In contrast, a study on synthetic parthenolide in Swiss mice established an oral LD50 of 200 mg/kg. Furthermore, a phase 1 clinical trial involving the administration of a feverfew extract standardized to parthenolide doses up to 4 mg daily reported no significant toxicity in cancer patients, although plasma concentrations of parthenolide were not detectable at these doses.

CompoundAnimal ModelRoute of AdministrationLD50 ValueObservationsReference
DeoxyelephantopinMice-Not ReportedNo obvious organ toxicity in xenograft model
ParthenolideSwiss MiceOral200 mg/kg-

Table 2: In Vivo Acute Toxicity of Deoxyelephantopin and Parthenolide.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by measuring its absorbance.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.

In Vivo Acute Oral Toxicity Study: OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.

General Protocol:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used. The weight variation of animals should be within ±20% of the mean weight.

  • Housing and Fasting: Animals are housed in standard cages with controlled environmental conditions. Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Stepwise Procedure:

    • Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Subsequent Steps: Depending on the outcome (number of mortalities), the next step involves dosing another group of 3 animals at a lower or higher fixed dose level (5, 50, 300, 2000 mg/kg). The procedure continues until the criteria for classification are met.

  • Observations: All animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: At the end of the study, all animals are subjected to gross necropsy, and any macroscopic pathological changes are recorded.

Visualizing the Safety Assessment Workflow

The following diagram illustrates a general workflow for the safety assessment of a natural compound, from initial in vitro screening to more comprehensive in vivo studies.

Safety_Assessment_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Compound_Isolation Compound Isolation & Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Isolation->Cytotoxicity_Assay Test on normal & cancer cell lines Selectivity_Index Determine Selectivity Index (IC50 Normal / IC50 Cancer) Cytotoxicity_Assay->Selectivity_Index Calculate Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) Selectivity_Index->Acute_Toxicity Promising Selectivity Stop_Development Stop_Development Selectivity_Index->Stop_Development Poor Selectivity LD50_Determination LD50 Determination Acute_Toxicity->LD50_Determination Determine Sub-chronic_Toxicity Sub-chronic Toxicity (Repeated Dose) LD50_Determination->Sub-chronic_Toxicity Favorable Profile Histopathology Histopathology Sub-chronic_Toxicity->Histopathology Evaluate organ toxicity Further_Development Further_Development Histopathology->Further_Development Safe Profile

Caption: Workflow for Natural Compound Safety Assessment.

Conclusion

While a comprehensive safety profile for this compound is not yet established, the available data for the related sesquiterpene lactones, deoxyelephantopin and parthenolide, provide a valuable preliminary framework. Both compounds exhibit a degree of selective cytotoxicity against cancer cells in vitro. In vivo studies, although more limited for deoxyelephantopin, suggest a potentially favorable safety profile. The detailed experimental protocols provided for key toxicity assays can guide future research on this compound and other novel natural compounds. Further investigation into the in vivo toxicity and pharmacokinetic properties of this compound is crucial to fully understand its therapeutic potential and safety.

References

Benchmarking Isoscabertopin's Potency: A Comparative Analysis Against Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents targeting inflammatory diseases and cancer, the sesquiterpene lactone Isoscabertopin, isolated from Elephantopus scaber, has demonstrated significant anti-inflammatory and anti-tumor activities. Emerging evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism of its action. This guide provides a comparative analysis of this compound's potency, benchmarked against established NF-κB inhibitors, Parthenolide and BAY 11-7082, supported by available experimental data.

The NF-κB signaling cascade is a critical regulator of the inflammatory response, cell proliferation, and survival. Its aberrant activation is a hallmark of many chronic inflammatory conditions and various cancers. Consequently, the development of potent and specific NF-κB inhibitors is a major focus of drug discovery.

Potency Comparison: this compound vs. Established Inhibitors

While direct IC50 values for this compound's inhibition of NF-κB are not yet widely published, its biological activity can be inferred from its cytotoxic effects on cancer cell lines where NF-κB is known to be constitutively active. This approach allows for a preliminary comparison with well-characterized NF-κB inhibitors.

CompoundTarget PathwayCell LineIC50 (µM)Reference
This compound NF-κBNot SpecifiedNot Available-
Parthenolide NF-κBVarious~5-10[1][2][3]
BAY 11-7082 NF-κB (IKKβ)Tumor Cells10[4][5]

Table 1: Comparative Potency of NF-κB Inhibitors. This table summarizes the available IC50 values for this compound and two well-known NF-κB inhibitors, Parthenolide and BAY 11-7082. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value indicates greater potency. While a specific IC50 for this compound's direct NF-κB inhibition is not yet available, its role as an active anti-inflammatory compound from Elephantopus scaber that inhibits NF-κB signaling has been established.

Signaling Pathway and Experimental Workflow

The NF-κB signaling pathway is a complex cascade that ultimately leads to the transcription of pro-inflammatory and pro-survival genes. The diagram below illustrates the canonical NF-κB pathway and the points of inhibition for the compared compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus 5. Translocation IkB_NF_kB->NF_kB 4. Degradation of IκB Gene_Transcription Gene Transcription (Inflammation, Survival) NF_kB_nucleus->Gene_Transcription 6. DNA Binding This compound This compound This compound->NF_kB_nucleus Inhibits DNA Binding Parthenolide Parthenolide Parthenolide->IKK_Complex Inhibits IKK BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_Complex Inhibits IKKβ

Figure 1: NF-κB Signaling Pathway and Inhibitor Targets. This diagram illustrates the canonical NF-κB signaling cascade, from extracellular stimuli to gene transcription in the nucleus. The points of inhibition for this compound, Parthenolide, and BAY 11-7082 are indicated.

The potency of these inhibitors is typically determined through a series of in vitro experiments, as outlined in the workflow below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines with constitutively active NF-κB) Compound_Treatment 2. Treatment with Inhibitor (this compound, Parthenolide, BAY 11-7082) at various concentrations Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Selection 4. Assay Selection Incubation->Assay_Selection Cytotoxicity_Assay 5a. Cytotoxicity Assay (e.g., MTT Assay) Assay_Selection->Cytotoxicity_Assay NFkB_Inhibition_Assay 5b. NF-κB Inhibition Assay (e.g., Luciferase Reporter Assay) Assay_Selection->NFkB_Inhibition_Assay Data_Analysis 6. Data Analysis (Calculation of IC50 values) Cytotoxicity_Assay->Data_Analysis NFkB_Inhibition_Assay->Data_Analysis Comparison 7. Comparative Analysis of Potency Data_Analysis->Comparison

Figure 2: Experimental Workflow for Potency Determination. This flowchart outlines the typical experimental process for determining the IC50 values of inhibitors like this compound.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Parthenolide, or BAY 11-7082) and a vehicle control.

  • Incubation: Incubate the plate for a further 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate substrates.

  • Data Normalization and IC50 Calculation: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined from the dose-response curve of NF-κB inhibition.

Conclusion

This compound, a natural compound from Elephantopus scaber, demonstrates promise as an inhibitor of the NF-κB signaling pathway. While direct comparative potency data in the form of IC50 values for NF-κB inhibition are still emerging, its established anti-inflammatory and cytotoxic activities suggest it is a compound of significant interest. Further studies employing standardized assays, such as the MTT and NF-κB luciferase reporter assays, are crucial to precisely quantify its potency relative to known inhibitors like Parthenolide and BAY 11-7082. This will enable a more definitive assessment of its therapeutic potential in NF-κB-driven diseases.

References

Safety Operating Guide

Prudent Disposal of Isoscabertopin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: Isoscabertopin

For immediate implementation, this compound and materials contaminated with it should be treated as potentially hazardous waste. Due to the absence of specific, publicly available disposal and safety data for this compound, a cautious approach is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide furnishes essential safety and logistical information for the appropriate handling and disposal of this compound in a laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of chemical waste with unknown toxicological properties. It is imperative to consult the specific SDS from your chemical supplier, if available, and to adhere to all local, state, and federal regulations.

Chemical and Physical Properties

PropertyDataReference
Molecular Formula C₂₀H₂₂O₆[1]
Molecular Weight 358.4 g/mol [1]
Appearance Off-white solid (general observation for similar compounds)[2]
Storage Temperature 2-8°C, protected from light, desiccated[3]

Disposal Protocol: A Step-by-Step Guide

The following protocol delineates the recommended steps for the safe disposal of this compound, assuming a hazardous nature in the absence of a specific SDS.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory attire, including a fully buttoned lab coat, closed-toe shoes, and safety glasses.

  • Use chemical-resistant gloves (e.g., nitrile) when handling the compound or its containers.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weighing paper and pipette tips, in a clearly labeled, sealable hazardous waste container. The container must be made of a material compatible with the chemical.

  • Liquid Waste: Do not dispose of this compound solutions down the drain.[4] Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container.

  • Empty Containers: Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. After rinsing, deface the original label on the container before disposing of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the lids of the waste containers are securely fastened to prevent spills or the release of vapors.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal company with all available information about the chemical.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent solution. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 A Start: this compound Waste Generation B Solid Waste? A->B C Collect in Labeled Hazardous Solid Waste Container B->C Yes D Collect in Labeled Hazardous Liquid Waste Container B->D No (Liquid) E Store in Designated Secure Area C->E D->E F Arrange for Professional Disposal via EHS E->F G End: Proper Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of Isoscabertopin. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a sesquiterpene lactone, a class of compounds that can present health hazards. While a specific comprehensive toxicological profile for this compound is not widely documented, sesquiterpene lactones as a group are known to have potential irritant and sensitizing properties. Cases of contact dermatitis have been associated with exposure to plants containing sesquiterpene lactones[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Requirement Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles of the solid compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential dermal irritation or sensitization.
Body Protection A laboratory coat worn fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.Minimizes inhalation of the compound, especially if procedures may create airborne particles.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following step-by-step operational plan should be followed.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., chemical fume hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials and Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe Proceed to Handling weigh_compound Weigh this compound (in ventilated enclosure if possible) don_ppe->weigh_compound dissolve Dissolve in Appropriate Solvent weigh_compound->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Experiment Complete dispose_waste Dispose of Waste (Solid and Liquid) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Storage:

  • Short-term (Solid): Store at 4°C in a tightly sealed container, protected from light and moisture.

  • In Solvent: Store at -20°C for up to one month or -80°C for up to six months in a tightly sealed container, protected from light.

Spill Management and First Aid

In the event of a spill or exposure, immediate action is necessary.

Table 2: Emergency Procedures for this compound

Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Minor Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Table 3: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste Collect in a clearly labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible wastes.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

Consult your institution's environmental health and safety office for specific protocols on hazardous waste disposal. Do not dispose of this compound or its waste down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.